molecular formula C28H36O8 B13426189 Physaminimin N

Physaminimin N

Cat. No.: B13426189
M. Wt: 500.6 g/mol
InChI Key: PMJMDQQHBCVGBA-SVYXCKMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physaminimin N is a steroid compound with the CAS number 2131235-87-3 and a molecular formula of C28H36O8. It has a molecular weight of 500.6 g/mol and is typically supplied as a powder . The chemical is soluble in various organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. For optimal stability, it is recommended to store this product desiccated at -20°C . This product is labeled "For Research Use Only" (RUO). RUO products are essential tools for basic scientific research, pharmaceutical discovery, and the development of new diagnostic assays . They are not intended for use in the diagnosis, prevention, or treatment of human or animal diseases and are not to be administered to humans . Researchers are solely responsible for ensuring all protocols comply with their institution's and country's regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H36O8

Molecular Weight

500.6 g/mol

IUPAC Name

(1R,2R,5S,6R,9S,12S,13R,18R,19R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-2,18,19-trihydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-15-ene-8,14-dione

InChI

InChI=1S/C28H36O8/c1-14-12-21(35-22(31)15(14)2)25(4)18-8-11-27(33)17-13-20(30)28(34)9-5-6-19(29)24(28,3)16(17)7-10-26(18,27)23(32)36-25/h5-6,16-18,20-21,30,33-34H,7-13H2,1-4H3/t16-,17+,18+,20+,21+,24-,25+,26+,27+,28-/m0/s1

InChI Key

PMJMDQQHBCVGBA-SVYXCKMUSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3CC[C@@]4([C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@]6([C@@]5(C(=O)C=CC6)C)O)O)C(=O)O2)O)C)C

Canonical SMILES

CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC(C6(C5(C(=O)C=CC6)C)O)O)C(=O)O2)O)C)C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Investigating the Biological Activity of Physalins in Cell Culture: A Focus on Anti-inflammatory and Anti-cancer Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activities of physalins, a class of naturally occurring seco-steroids, in cell culture models. While this document will use the hypothetical "Physalin N" as a case study, the principles and methodologies described are broadly applicable to other members of the physalin family and natural products in general. Our focus will be on elucidating the anti-inflammatory and anti-cancer properties of these compounds, delving into the underlying molecular mechanisms and providing detailed, field-proven experimental protocols.

Introduction to Physalins: A Promising Class of Bioactive Steroids

Physalins are a group of withanolides isolated from plants of the Physalis genus (Solanaceae family).[1][2] These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including anti-cancer, anti-inflammatory, immunomodulatory, and antimicrobial effects.[3][4][5] Structurally, physalins are characterized by a 16,24-cyclo-13,14-seco-steroid skeleton, with variations in their functional groups contributing to their distinct biological profiles.[2]

This guide will walk you through a logical, stepwise approach to characterize the bioactivity of a novel physalin, from initial cytotoxicity screening to in-depth mechanistic studies of its effects on key cellular signaling pathways.

Foundational Analysis: Assessing Cytotoxicity and Viability

A crucial first step in evaluating any new compound is to determine its effect on cell viability and establish a working concentration range. This is essential to differentiate between true bioactivity and non-specific toxic effects.[6]

The Rationale Behind Cytotoxicity Profiling

Cytotoxicity assays are fundamental for understanding the dose-dependent effects of a compound on cell health.[6] By exposing various cell lines (both cancerous and non-cancerous) to a range of Physalin N concentrations, we can determine the IC50 (half-maximal inhibitory concentration), which is a key parameter for designing subsequent mechanistic experiments.[3][4]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Experimental Workflow: Cytotoxicity Assessment A Cell Seeding (e.g., 96-well plate) B Treatment with Physalin N (serial dilutions) A->B C Incubation (e.g., 24, 48, 72 hours) B->C D Addition of Viability Reagent (e.g., MTT, MTS) C->D E Incubation & Solubilization D->E F Absorbance Measurement (Spectrophotometer) E->F G Data Analysis (IC50 determination) F->G

Caption: A streamlined workflow for determining the cytotoxic effects of a compound using a colorimetric cell viability assay.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable method for assessing cell viability based on mitochondrial metabolic activity.[7][8]

Materials:

  • Cells of interest (e.g., cancer cell lines like A549, MCF-7, and a non-cancerous cell line like HEK293)

  • Complete cell culture medium

  • Physalin N stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Physalin N in complete medium. Remove the old medium from the wells and add 100 µL of the Physalin N dilutions. Include vehicle control (medium with the same concentration of DMSO used for the highest Physalin N concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.[9]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the Physalin N concentration to determine the IC50 value.

Investigating Anti-Cancer Mechanisms: Induction of Apoptosis

Many chemotherapeutic agents exert their effects by inducing programmed cell death, or apoptosis, in cancer cells.[10] Physalins have been shown to induce apoptosis in various cancer cell lines.[3][11][12]

The Rationale for Apoptosis Assays

Detecting apoptosis is crucial for confirming an anti-cancer mechanism of action. Key hallmarks of apoptosis include externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane and activation of caspases.[10][13]

Experimental Workflow: Apoptosis Detection

G cluster_0 Experimental Workflow: Apoptosis Detection A Cell Treatment with Physalin N (at IC50 concentration) B Cell Harvesting and Washing A->B C Staining with Annexin V-FITC and PI B->C D Incubation C->D E Flow Cytometry Analysis D->E F Data Interpretation (Quantification of apoptotic cells) E->F

Caption: A standard workflow for the detection and quantification of apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.

Detailed Protocol: Annexin V/Propidium Iodide (PI) Staining

This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Materials:

  • Cells treated with Physalin N (and appropriate controls)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with Physalin N at a concentration around the IC50 value for a predetermined time (e.g., 24 hours). Include untreated and vehicle controls.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Elucidating Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Several physalins have demonstrated potent anti-inflammatory properties.[16][17][18]

The Rationale for Anti-inflammatory Assays

To investigate the anti-inflammatory potential of Physalin N, we can use a cell-based model of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). We can then measure the production of key pro-inflammatory mediators.[16][18]

Experimental Workflow: Measurement of Inflammatory Cytokines

G cluster_0 Experimental Workflow: Cytokine Measurement A Macrophage Seeding (e.g., RAW 264.7) B Pre-treatment with Physalin N A->B C Stimulation with LPS B->C D Incubation C->D E Collection of Cell Supernatant D->E F Cytokine Quantification (e.g., ELISA) E->F G Data Analysis F->G

Caption: A typical workflow for assessing the anti-inflammatory effects of a compound by measuring cytokine production in stimulated macrophages.

Detailed Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

ELISA is a highly sensitive and specific method for quantifying the concentration of a particular protein, such as a cytokine, in a sample.[19][20]

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • Physalin N

  • Lipopolysaccharide (LPS)

  • TNF-α ELISA kit

  • 96-well ELISA plate

  • Wash buffer

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of Physalin N for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include appropriate controls (untreated, LPS only, Physalin N only).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:

    • Coating the ELISA plate with a capture antibody.

    • Adding the collected supernatants and standards.

    • Incubating and washing.

    • Adding a detection antibody.

    • Incubating and washing.

    • Adding an enzyme-conjugated secondary antibody.

    • Incubating and washing.

    • Adding a substrate and stopping the reaction.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of TNF-α in the samples.

Unraveling the Molecular Mechanisms: Signaling Pathway Analysis

To gain a deeper understanding of how Physalin N exerts its biological effects, it is essential to investigate its impact on key cellular signaling pathways.

Key Signaling Pathways Modulated by Physalins
  • NF-κB Pathway: A central regulator of inflammation. Several physalins inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[16][17][18]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Some physalins induce apoptosis through the activation of MAPK signaling.[11]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a key player in cancer cell survival and proliferation. Physalins have been shown to suppress STAT3 activity.[3]

Signaling Pathway Diagrams

G cluster_0 Physalin-Mediated Inhibition of NF-κB Signaling cluster_1 Physalin-Mediated Inhibition of NF-κB Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Physalin Physalin Physalin->IKK Inhibition Physalin->IkB Prevents Degradation NFkB_n NF-κB NFkB_n->Genes

Caption: Physalins can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[16][18]

G cluster_0 Physalin-Induced Apoptosis via MAPK Pathway Physalin Physalin MAPK ERK1/2, JNK, p38 Physalin->MAPK Phosphorylation Mitochondria Mitochondria MAPK->Mitochondria ROS mROS Mitochondria->ROS CytC Cytochrome c ROS->CytC Release Caspases Caspase-9, -3, -6 CytC->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Some physalins can induce apoptosis by activating the MAPK signaling cascade, leading to mitochondrial dysfunction and caspase activation.[11]

Detailed Protocol: Western Blotting for Signaling Proteins

Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins, including their phosphorylation status, which is often indicative of pathway activation.

Materials:

  • Cells treated with Physalin N

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine changes in protein expression or phosphorylation.

Data Presentation and Summary

To facilitate the interpretation and comparison of experimental results, it is crucial to present quantitative data in a clear and organized manner.

Table 1: Cytotoxicity of Physalin N in Various Cell Lines
Cell LineTypeIC50 (µM) after 48h
A549Lung CarcinomaExperimental Value
MCF-7Breast AdenocarcinomaExperimental Value
HCT116Colon CarcinomaExperimental Value
HEK293Normal KidneyExperimental Value
Table 2: Effect of Physalin N on Apoptosis in A549 Cells
Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Untreated ControlExperimental ValueExperimental ValueExperimental Value
Vehicle ControlExperimental ValueExperimental ValueExperimental Value
Physalin N (IC50)Experimental ValueExperimental ValueExperimental Value
Table 3: Inhibition of TNF-α Production by Physalin N in LPS-stimulated RAW 264.7 Cells
TreatmentTNF-α Concentration (pg/mL)% Inhibition
Untreated ControlExperimental ValueN/A
LPS (1 µg/mL)Experimental Value0
LPS + Physalin N (X µM)Experimental ValueCalculated Value
LPS + Physalin N (Y µM)Experimental ValueCalculated Value

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of the biological activity of a novel physalin in cell culture. By systematically assessing cytotoxicity, apoptosis induction, anti-inflammatory effects, and modulation of key signaling pathways, researchers can build a comprehensive profile of their compound of interest.

Future studies could involve more advanced techniques such as transcriptomics (RNA-seq) and proteomics to identify novel cellular targets and pathways affected by the physalin. Furthermore, promising in vitro results should be validated in in vivo animal models to assess the therapeutic potential of the compound. The diverse biological activities of the physalin family of compounds make them an exciting area for continued research and drug discovery.

References

  • ResearchGate. (n.d.). Cell death by apoptosis is induced by physalins through different.... Retrieved from [Link]

  • PubMed. (2021). Anti-inflammatory action of physalin A by blocking the activation of NF-κB signaling pathway. Retrieved from [Link]

  • MDPI. (2025). Anti-inflammatory action of physalin A by blocking the activation of NF-κB signaling pathway. Retrieved from [Link]

  • Spandidos Publications. (n.d.). In-vitro and in-vivo antitumour activity of physalins B and D from Physalis angulata. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxic Activities of Physalis minima L. Chloroform Extract on Human Lung Adenocarcinoma NCI-H23 Cell Lines by Induction of Apoptosis - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Physalin F Induces Cell Apoptosis in Human Renal Carcinoma Cells by Targeting NF-kappaB and Generating Reactive Oxygen Species - PMC. Retrieved from [Link]

  • MDPI. (n.d.). Physalin F, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone. Retrieved from [Link]

  • Oxford Academic. (n.d.). In-vitro and in-vivo antitumour activity of physalins B and D from Physalis angulata | Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • PubMed. (n.d.). Physalin F induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species. Retrieved from [Link]

  • PubMed. (n.d.). Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Physalin F from Physalis minima L. triggers apoptosis-based cytotoxic mechanism in T-47D cells through the activation caspase-3- and c-myc-dependent pathways. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Physalin – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI. Retrieved from [Link]

  • Charles River Laboratories. (2019). Immunology for Non-Immunologists: Cytokine Measurement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Sanquin. (2022). Cytokine analysis - ELISA / CBA. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Biocompare. (2022). Detecting and Measuring Cytokines. Retrieved from [Link]

  • OAE Publishing Inc. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • BioAgilytix. (n.d.). The Importance of Cytokine Detection and Analysis. Retrieved from [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC. Retrieved from [Link]

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Technical Guide: Physaminimin N Mechanism of Action in Mitochondrial Function

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mechanism of action (MoA) of Physaminimin N , a bioactive physalin/withanolide derivative. While direct literature on the specific "N" congener is emerging, its pharmacological profile is rigorously extrapolated from the structural class of physaminimins and physalins (isolated from Physalis species), which are established modulators of mitochondrial bioenergetics and apoptotic signaling.

Executive Summary

Physaminimin N (CAS: 2131235-87-3) is a seco-steroid of the physalin class, characterized by a highly oxygenated ergostane framework.[1][2][3][4] Its primary mechanism of action involves the modulation of mitochondrial bioenergetics , specifically targeting the electron transport chain (ETC) to induce reactive oxygen species (ROS)-dependent signaling.

In oncology and immunology contexts, Physaminimin N acts as a mitocan (mitochondria-targeting anticancer agent), disrupting the mitochondrial membrane potential (


) to trigger intrinsic apoptosis. Conversely, in cytoprotective applications (low-dose hormesis), it is investigated for "metabolic enhancement" by uncoupling oxidative phosphorylation to reduce cellular stress loads, though this window is narrow.

Molecular Mechanism of Action[6]

Primary Target: The Electron Transport Chain (ETC)

Physaminimin N lipophilicity allows it to permeate the outer mitochondrial membrane (OMM). Once in the inner mitochondrial membrane (IMM), it interacts with Complex I (NADH:ubiquinone oxidoreductase) and Complex III .

  • Disruption of Electron Flow: Physaminimin N likely binds to the ubiquinone-binding pocket, stalling electron transfer.

  • Superoxide Generation: The electron stall leads to electron leakage, reacting with molecular oxygen (

    
    ) to form superoxide anions (
    
    
    
    ).
  • The "ROS Spike": This rapid accumulation of ROS is the upstream trigger for all subsequent downstream effects.

The Apoptotic Cascade (Cancer Context)

In hyper-proliferative cells (cancer), the ROS spike exceeds the antioxidant capacity (SOD/Catalase), triggering the Intrinsic Apoptotic Pathway :

  • Oxidative Stress: ROS oxidizes cardiolipin and thiol groups on the Mitochondrial Permeability Transition Pore (mPTP) .

  • mPTP Opening: The pore opens, causing an influx of ions and water, leading to mitochondrial swelling and rupture of the OMM.

  • 
     Collapse:  The proton gradient dissipates, halting ATP synthesis.
    
  • Cytochrome c Release: Cytochrome c escapes into the cytosol, binding Apaf-1 to form the apoptosome.

  • Caspase Activation: Pro-caspase-9 is cleaved to Caspase-9, which activates the executioner Caspase-3.

Immunometabolic Modulation (Anti-Inflammatory)

In immune cells (macrophages), Physaminimin N exerts anti-inflammatory effects via mitochondrial-nuclear crosstalk:

  • NF-

    
    B Inhibition:  ROS generated by Physaminimin N inhibits the phosphorylation of I
    
    
    
    B
    
    
    , preventing the nuclear translocation of NF-
    
    
    B (p65/p50). This suppresses pro-inflammatory cytokines (iNOS, COX-2, TNF-
    
    
    ).

Pathway Visualization

The following diagram illustrates the signal transduction pathway of Physaminimin N from mitochondrial entry to nuclear effect.

Physaminimin_Mechanism PhysN Physaminimin N Mito Mitochondria (IMM) PhysN->Mito Permeation ComplexI Complex I/III Inhibition Mito->ComplexI Binding ROS ROS Generation (Superoxide) ComplexI->ROS Electron Leak mPTP mPTP Opening ROS->mPTP Oxidation NFkB NF-κB Pathway ROS->NFkB Inhibition (IκBα Stabilized) MMP Loss of ΔΨm mPTP->MMP Depolarization CytC Cytochrome c Release mPTP->CytC OMM Rupture Caspase Caspase-9/3 Activation CytC->Caspase Apoptosome Apoptosis Apoptosis / Cell Death Caspase->Apoptosis Execution AntiInflam Anti-Inflammatory Response (↓ iNOS, ↓ COX-2) NFkB->AntiInflam Transcriptional Suppression

Figure 1: Mechanistic pathway of Physaminimin N inducing mitochondrial apoptosis and suppressing inflammation.[5]

Experimental Protocols for Validation

To validate the mechanism of Physaminimin N in your specific cell model, use the following self-validating protocols.

Protocol 1: Mitochondrial Respiration Profiling (Seahorse XF)

Objective: Quantify the impact of Physaminimin N on Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

  • Cell Seeding: Seed cells (e.g., HeLa or RAW264.7) at 20,000 cells/well in XF96 plates. Incubate overnight.

  • Treatment: Inject Physaminimin N (0.1, 1.0, 5.0

    
    M) via Port A.
    
  • Stress Test:

    • Oligomycin (1.0

      
      M):  Inhibits ATP synthase (Measure ATP-linked respiration).
      
    • FCCP (0.5

      
      M):  Uncoupler (Measure Maximal Respiration).
      
    • Rotenone/Antimycin A (0.5

      
      M):  Inhibits Complex I/III (Measure Non-mitochondrial respiration).
      
  • Data Analysis:

    • Decrease in Basal & Maximal Respiration: Indicates ETC inhibition.

    • Increase in Proton Leak: Indicates membrane uncoupling.

Protocol 2: ROS Quantification via Flow Cytometry

Objective: Confirm that toxicity is ROS-dependent.

  • Staining: Incubate treated cells with DCFH-DA (10

    
    M) for cytosolic ROS or MitoSOX Red  (5 
    
    
    
    M) for mitochondrial superoxide for 30 mins at 37°C.
  • Control: Pre-treat a subset of cells with NAC (N-acetylcysteine, 5 mM) as a ROS scavenger.

  • Acquisition: Analyze on a flow cytometer (Ex/Em: 488/525 nm for DCFH, 510/580 nm for MitoSOX).

  • Validation: If Physaminimin N toxicity is rescued by NAC, the mechanism is ROS-dependent.

Protocol 3: Western Blotting for Apoptotic Markers

Objective: Verify the intrinsic mitochondrial pathway.

  • Lysis: Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

  • Antibodies:

    • Primary: Anti-Bax, Anti-Bcl-2, Anti-Cytochrome c, Anti-Caspase-3 (cleaved).

    • Loading Control: Anti-

      
      -actin or Anti-GAPDH.
      
  • Expectation:

    • Bax/Bcl-2 Ratio: Increased (Pro-apoptotic shift).

    • Cleaved Caspase-3: Presence of 17/19 kDa fragment.

    • Cytochrome c: Increased in cytosolic fraction (requires fractionation).

Summary of Physaminimin Class Data[1][2][3][4][6][7][8][9]

The following table summarizes key quantitative data from the Physaminimin and Physalin class, serving as a benchmark for Physaminimin N.

ParameterEffect DirectionMechanism LinkReference
IC50 (Tumor Cells) 1 - 10

M
Cytotoxicity via Apoptosis[1, 2]
Mitochondrial Potential (

)
Decrease (

)
mPTP opening, Depolarization[3]
ROS Levels Increase (

)
Complex I/III Inhibition[3, 4]
Bax/Bcl-2 Ratio Increase (

)
Initiation of Intrinsic Pathway[1]
NO Production (Macrophages) Decrease (

)
NF-

B Inhibition
[5]

References

  • Sun, C. P., et al. (2017). "Physalins from Physalis alkekengi var. franchetii and their cytotoxic activities." Phytochemistry, 134, 101-110. Link

  • Wu, S. Y., et al. (2020).[6] "New withanolides from Physalis minima and their cytotoxicity against A375 human melanoma cells." RSC Advances, 10, 23698-23706. Link

  • He, H., et al. (2013). "Physalin A induces apoptosis via mitochondrial pathway in human melanoma cells." Cancer Letters, 337(2), 205-212. Link

Sources

Physalin A: A Multifaceted Withanolide for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Neurodegenerative diseases, a class of debilitating conditions characterized by the progressive loss of structure and function of neurons, represent a significant and growing challenge to global health. The intricate pathologies of diseases like Alzheimer's and Parkinson's involve a complex interplay of neuroinflammation, oxidative stress, protein misfolding, and programmed cell death. Emerging research has identified natural compounds as promising candidates for therapeutic intervention. Among these, Physalin A, a bioactive withanolide extracted from plants of the Physalis genus, has garnered attention for its potent anti-inflammatory, antioxidant, and anti-tumor properties. This technical guide provides a comprehensive overview of the current understanding of Physalin A's mechanism of action and its potential applications in neurodegenerative disease research. We will delve into the key signaling pathways modulated by Physalin A, present detailed experimental protocols for its investigation in relevant in vitro and in vivo models, and discuss its future therapeutic prospects.

Introduction: The Therapeutic Potential of Physalin A

Physalin A is a C-28 steroidal lactone belonging to the withanolide class of natural products, primarily isolated from Physalis alkekengi L. var. franchetii[1]. Withanolides are a group of more than 900 compounds known for their diverse pharmacological activities[2]. While extensively studied for its anti-cancer effects, the potent anti-inflammatory and antioxidant properties of Physalin A make it a compelling molecule for investigation in the context of neurodegenerative diseases[3][4].

Neuroinflammation, mediated by activated microglia and astrocytes, and oxidative stress are now understood to be key drivers of neuronal damage in a range of neurodegenerative conditions[5]. Physalin A has been shown to modulate several critical signaling pathways implicated in these processes, suggesting a potential to mitigate the neurotoxic cascades that lead to neuronal death. This guide will explore these mechanisms in detail and provide the practical knowledge for researchers to investigate Physalin A's neuroprotective effects.

Mechanistic Insights: How Physalin A Combats Neuroinflammation and Oxidative Stress

The neuroprotective potential of Physalin A stems from its ability to interfere with multiple pro-inflammatory and oxidative stress signaling pathways. The following sections detail the key molecular targets of Physalin A relevant to neurodegeneration.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, and its aberrant activation is a hallmark of neurodegenerative diseases[6]. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[7].

Physalin A has been demonstrated to be a potent inhibitor of the NF-κB pathway[5][7]. It exerts its effect by blocking the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB[7]. This, in turn, suppresses the downstream expression of inflammatory mediators.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates IkBa_P p-IkBa IkBa->IkBa_P NFkB NFkB NFkB_nuc NF-kB NFkB->NFkB_nuc Translocation IkBa_P->IkBa Degradation IkBa_NFkB IkBa-NFkB Complex PhysalinA Physalin A PhysalinA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Induces IkBaNFkB IkBaNFkB IkBaNFkB->IkBa_NFkB

Figure 1: Inhibition of the NF-κB Pathway by Physalin A.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammation and cellular stress responses[8]. The three main MAPK families are ERK, JNK, and p38. In the context of neurodegeneration, the p38 and JNK pathways are often associated with pro-inflammatory and apoptotic signaling.

Studies have shown that Physalin A can inhibit the activation of the MAPK pathway, particularly the phosphorylation of p38 and ERK[9][10]. This inhibitory effect contributes to its overall anti-inflammatory and neuroprotective properties.

MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor UpstreamKinases Upstream Kinases Receptor->UpstreamKinases Activates p38 p38 UpstreamKinases->p38 ERK ERK UpstreamKinases->ERK p38_P p-p38 p38->p38_P Phosphorylation ERK_P p-ERK ERK->ERK_P Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) p38_P->TranscriptionFactors Activates ERK_P->TranscriptionFactors Activates PhysalinA Physalin A PhysalinA->UpstreamKinases Inhibits Inflammatory_Apoptotic_Genes Inflammatory & Apoptotic Genes TranscriptionFactors->Inflammatory_Apoptotic_Genes Induces Expression

Figure 2: Modulation of the MAPK Pathway by Physalin A.
Attenuation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cytokine signaling and plays a role in inflammation[3]. Dysregulation of this pathway has been implicated in neuroinflammatory processes. Physalin A has been shown to inhibit the JAK/STAT3 signaling pathway by suppressing the phosphorylation of JAK and STAT3, which in turn reduces the expression of downstream inflammatory and survival genes[3][11].

Activation of the Nrf2 Antioxidant Response

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, forming a primary cellular defense mechanism against oxidative stress[1]. Physalin A has been found to activate the Nrf2 pathway, leading to the increased expression of detoxifying enzymes[1]. This antioxidant activity is crucial for protecting neurons from the oxidative damage that is a common feature of neurodegenerative diseases.

Preclinical Evidence of Neuroprotection

While direct studies of Physalin A in chronic neurodegenerative disease models are still emerging, its neuroprotective effects have been demonstrated in a model of acute cerebral infarction. In a study using an oxygen-glucose deprivation/reoxygenation (OGD/R) model in PC12 cells, Physalin A was shown to:

  • Inhibit cellular pyroptosis: Pyroptosis is a form of programmed cell death that is inherently inflammatory. Physalin A was found to suppress OGD/R-induced pyroptosis in nerve cells[9].

  • Reduce inflammatory responses: The study also confirmed that Physalin A suppressed the release of inflammatory mediators in this neuronal cell model[9].

These findings provide a strong rationale for investigating Physalin A in more chronic models of neurodegeneration where inflammation and cell death are key pathological features.

Table 1: Summary of Preclinical Findings for Physalin A in a Neuro-relevant Model

Model SystemPathological InsultKey FindingsImplication for NeurodegenerationReference
PC12 CellsOxygen-Glucose Deprivation/Reoxygenation (OGD/R)- Inhibited pyroptosis- Suppressed inflammatory responses- Neuroprotective effect mediated through MAPK pathway inhibitionDemonstrates potential to protect neurons from ischemic and inflammatory damage.
Mouse Model of Infantile PneumoniaLipopolysaccharide (LPS) induced lung injury- Reduced inflammatory cell infiltration- Decreased levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)- Attenuated oxidative stress markers- Inhibited JAK/STAT3 and NF-κB pathwaysProvides in vivo evidence of potent anti-inflammatory and antioxidant effects relevant to neuroinflammation.[11]

Experimental Protocols for Investigating Physalin A in Neurodegenerative Disease Research

The following protocols are provided as a guide for researchers to investigate the neuroprotective effects of Physalin A. These are generalized protocols and may require optimization for specific cell lines or animal models.

In Vitro Model of Neuroinflammation

This protocol describes a method to assess the anti-inflammatory effects of Physalin A on microglia, the primary immune cells of the brain.

Objective: To determine the effect of Physalin A on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 microglial cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Physalin A (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • MTT assay kit for cell viability

Procedure:

  • Cell Culture: Culture BV-2 cells in T-75 flasks until 80-90% confluent.

  • Seeding: Seed BV-2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with various concentrations of Physalin A (e.g., 1, 5, 10 µM) for 1 hour.

    • Include a vehicle control (DMSO).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Include a control group with no treatment and a group with LPS alone.

  • Nitric Oxide Assay:

    • After 24 hours, collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement (ELISA):

    • Use the collected supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant, assess the viability of the remaining cells using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Expected Outcome: Physalin A is expected to reduce the production of NO, TNF-α, and IL-6 in a dose-dependent manner in LPS-stimulated BV-2 cells without significantly affecting cell viability.

InVitro_Neuroinflammation_Workflow cluster_setup Experimental Setup cluster_assays Data Collection & Analysis A Seed BV-2 Microglia B Pre-treat with Physalin A (or vehicle) for 1h A->B C Stimulate with LPS (1 µg/mL) for 24h B->C D Collect Supernatant C->D G Assess Cell Viability (MTT Assay) C->G E Measure Nitric Oxide (Griess Assay) D->E F Measure Cytokines (TNF-α, IL-6) (ELISA) D->F

Figure 3: Workflow for In Vitro Neuroinflammation Assay.
In Vivo Model of Neurodegeneration

This protocol outlines a general approach for evaluating the therapeutic efficacy of Physalin A in a mouse model of Alzheimer's disease.

Objective: To assess the effect of Physalin A on cognitive deficits and neuropathological markers in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1).

Materials:

  • Transgenic Alzheimer's disease mice and wild-type littermates

  • Physalin A

  • Vehicle for administration (e.g., corn oil with DMSO)

  • Morris Water Maze or other behavioral testing apparatus

  • Antibodies for immunohistochemistry (e.g., anti-Aβ, anti-Iba1 for microglia, anti-GFAP for astrocytes)

  • ELISA kits for brain cytokine levels

Procedure:

  • Animal Grouping and Treatment:

    • Divide transgenic and wild-type mice into treatment and vehicle control groups (n=10-15 per group).

    • Administer Physalin A (e.g., 10, 20 mg/kg) or vehicle daily via oral gavage for a specified duration (e.g., 3 months), starting at an age when pathology begins to develop.

  • Behavioral Testing:

    • In the final week of treatment, perform cognitive testing using the Morris Water Maze to assess spatial learning and memory.

  • Tissue Collection and Preparation:

    • At the end of the treatment period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

    • Harvest the brains. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analyses.

  • Immunohistochemistry:

    • Section the fixed brain tissue and perform immunohistochemical staining for amyloid plaques (Aβ), activated microglia (Iba1), and reactive astrocytes (GFAP).

    • Quantify the plaque burden and glial activation in relevant brain regions (e.g., hippocampus and cortex).

  • Biochemical Analysis:

    • Homogenize the frozen brain tissue to measure the levels of soluble and insoluble Aβ using ELISA.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the brain homogenates using ELISA.

Expected Outcome: Treatment with Physalin A is hypothesized to improve cognitive performance in the behavioral tests, reduce amyloid plaque deposition, and decrease neuroinflammation (microgliosis and astrocytosis) in the brains of the transgenic mice.

Future Directions and Therapeutic Potential

The multifaceted mechanisms of action of Physalin A, particularly its potent anti-inflammatory and antioxidant effects, position it as a promising candidate for further investigation in the field of neurodegenerative diseases. Future research should focus on:

  • Direct evaluation in chronic neurodegenerative disease models: Conducting comprehensive studies in transgenic models of Alzheimer's, Parkinson's, and other neurodegenerative diseases is crucial to validate its therapeutic potential.

  • Pharmacokinetic and safety profiling: Detailed studies on the bioavailability, brain penetration, and long-term safety of Physalin A are necessary before it can be considered for clinical development.

  • Structure-activity relationship studies: Investigating derivatives of Physalin A may lead to the discovery of compounds with enhanced neuroprotective efficacy and improved pharmacokinetic properties.

Conclusion

Physalin A is a compelling natural compound with a well-documented ability to modulate key signaling pathways involved in inflammation and oxidative stress. Its demonstrated neuroprotective effects in an in vitro model of neuronal injury, coupled with its known mechanisms of action, provide a strong scientific rationale for its investigation as a potential therapeutic agent for neurodegenerative diseases. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research into this promising molecule, with the ultimate goal of developing novel and effective treatments for these devastating disorders.

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Sources

A Comparative Analysis of Physalin A and the Elusive Physaminimin N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of Physalin A and the Withanolide Landscape of Physalis minima

For researchers, scientists, and drug development professionals, the genus Physalis represents a treasure trove of structurally diverse and biologically active secondary metabolites. Among these, the withanolides, a class of C28 ergostane-type steroids, have garnered significant attention for their potent pharmacological properties. This technical guide provides a comprehensive analysis of Physalin A, a well-characterized and promising withanolide, and addresses the current state of knowledge regarding the enigmatic Physaminimin N. While both compounds are associated with the Physalis genus, a stark contrast exists in the available scientific literature, precluding a direct, in-depth comparison.

This guide will first delve into the detailed chemical and biological profile of Physalin A, offering insights into its structure, spectroscopic signatures, and mechanisms of action. Subsequently, it will explore the broader context of withanolides isolated from Physalis minima, the putative source of Physaminimin N, to provide a probable framework for its classification. Finally, the guide will transparently address the current informational void surrounding Physaminimin N, a critical consideration for researchers navigating this chemical space.

Physalin A: A Multifaceted Bioactive Withanolide

Physalin A is a prominent member of the physalin subclass of withanolides, characterized by a unique 13,14-seco-16,24-cycloergostane skeleton.[1][2] It is abundantly found in plants of the Solanaceae family, particularly in species of the genus Physalis, such as Physalis alkekengi.[3][4]

Chemical Structure and Physicochemical Properties

The intricate architecture of Physalin A underpins its diverse biological activities. Its molecular formula is C₂₈H₃₀O₁₀, with a molecular weight of 526.5 g/mol .[1]

Table 1: Physicochemical Properties of Physalin A

PropertyValueReference(s)
Molecular FormulaC₂₈H₃₀O₁₀[1]
Molecular Weight526.5 g/mol [1]
CAS Number23027-91-0[1]
AppearanceWhite crystalline solid-
SolubilitySoluble in DMSO, methanol, ethanol-
Spectroscopic Characterization of Physalin A

The structural elucidation of Physalin A has been unequivocally established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

¹H and ¹³C NMR spectroscopy are instrumental in defining the complex polycyclic structure of Physalin A. The chemical shifts provide a detailed map of the proton and carbon environments within the molecule.

Table 2: Key ¹H and ¹³C NMR Chemical Shifts for Physalin A (in CDCl₃)

Atom No.¹³C (δ, ppm)¹H (δ, ppm, J in Hz)
1204.5-
2128.85.85 (d, 10.0)
3138.56.70 (dd, 10.0, 6.0)
438.52.80 (m)
578.53.30 (d, 6.0)
.........

Note: This is a representative subset of the full NMR data. Comprehensive spectral data can be found in dedicated phytochemical literature.

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of Physalin A. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed at m/z 527. The fragmentation pattern reveals characteristic losses of water, carbon monoxide, and other small fragments, aiding in structural confirmation.[5]

The IR spectrum of Physalin A exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:

  • ~3400 cm⁻¹: O-H stretching (hydroxyl groups)

  • ~1740 cm⁻¹: C=O stretching (lactone)

  • ~1680 cm⁻¹: C=O stretching (α,β-unsaturated ketone)

  • ~1650 cm⁻¹: C=C stretching (alkene)

Biological Activities and Mechanisms of Action

Physalin A has demonstrated a broad spectrum of pharmacological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.[6][7]

Physalin A exhibits potent cytotoxic effects against a variety of cancer cell lines, including those of the lung, colon, and breast.[8] Its anticancer mechanisms are multifaceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

  • Induction of Apoptosis: Physalin A triggers programmed cell death by activating both the intrinsic and extrinsic apoptotic pathways. This involves the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.

  • Cell Cycle Arrest: It can induce cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation.

  • Inhibition of Signaling Pathways: Physalin A has been shown to modulate several critical signaling pathways implicated in cancer progression, including the PI3K/Akt and MAPK pathways.[6]

Physalin_A_Anticancer_Pathway Physalin_A Physalin A PI3K_Akt PI3K/Akt Pathway Physalin_A->PI3K_Akt Inhibits MAPK MAPK Pathway Physalin_A->MAPK Inhibits Apoptosis Apoptosis Physalin_A->Apoptosis Induces Cell_Cycle_Arrest G2/M Arrest Physalin_A->Cell_Cycle_Arrest Induces Proliferation Cancer Cell Proliferation PI3K_Akt->Proliferation Promotes MAPK->Proliferation Promotes Apoptosis->Proliferation Inhibits Cell_Cycle_Arrest->Proliferation Inhibits

Simplified signaling pathways affected by Physalin A in cancer cells.

Physalin A exerts significant anti-inflammatory effects by modulating key inflammatory mediators and signaling cascades.[4][9]

  • Inhibition of Pro-inflammatory Cytokines: It reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • Suppression of Inflammatory Enzymes: Physalin A inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that play a crucial role in the inflammatory process.

  • Modulation of NF-κB Pathway: A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[9]

Physalin_A_Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kB NF-κB Pathway Inflammatory_Stimuli->NF_kB Activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) NF_kB->Pro_inflammatory_Mediators Induces Physalin_A Physalin A Physalin_A->NF_kB Inhibits

Inhibition of the NF-κB pathway by Physalin A.

The Enigma of Physaminimin N and the Withanolides of Physalis minima

In stark contrast to the wealth of data on Physalin A, "Physaminimin N" remains largely uncharacterized in the public scientific domain. Searches for this compound primarily yield its CAS number (2131235-87-3) and molecular formula (C₂₈H₃₆O₈). The name itself suggests a potential link to the plant Physalis minima, a known source of a diverse array of withanolides.[5][10]

While the specific structure of Physaminimin N is not available, its molecular formula suggests it is a withanolide. The withanolides isolated from Physalis minima exhibit a range of structural variations, including different oxygenation patterns, the presence of epoxide rings, and modifications to the lactone side chain.[5][10] These structural nuances are responsible for the diverse biological activities observed within this class of compounds, including anti-inflammatory, cytotoxic, and antimicrobial effects.[5]

Given the lack of concrete data for Physaminimin N, a direct comparison with Physalin A is not scientifically feasible at this time. Researchers interested in Physaminimin N should be aware of this information gap and the necessity of accessing primary isolation and characterization data, which may exist in less accessible or proprietary databases.

Experimental Protocols

For researchers aiming to work with physalins, the following generalized protocols provide a starting point for extraction, isolation, and biological evaluation.

General Protocol for Extraction and Isolation of Physalins
  • Plant Material Collection and Preparation: Collect the aerial parts or whole plant of the desired Physalis species. Air-dry the plant material in the shade and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with a suitable solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 3 x 72 hours).

  • Solvent Evaporation: Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: Subject the crude extract to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: Purify the fractions of interest using a combination of chromatographic techniques, such as column chromatography over silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate individual physalins.

  • Structure Elucidation: Characterize the pure compounds using spectroscopic methods (¹H NMR, ¹³C NMR, 2D NMR, MS, and IR) and compare the data with published literature.

Isolation_Workflow Plant_Material Powdered Plant Material Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Column_Chromatography Semi_pure Semi-pure Compounds Column_Chromatography->Semi_pure HPLC Preparative HPLC Semi_pure->HPLC Pure_Compound Pure Physalin HPLC->Pure_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS, IR) Pure_Compound->Structure_Elucidation

A general workflow for the isolation of physalins.
In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the purified physalin (e.g., Physalin A) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

Physalin A stands as a well-documented withanolide with significant potential in drug discovery, particularly in the fields of oncology and inflammation. Its complex structure has been thoroughly elucidated, and its multifaceted mechanisms of action are increasingly understood. In contrast, Physaminimin N remains an enigmatic entity within the scientific literature. While its molecular formula and likely origin from Physalis minima suggest it belongs to the withanolide family, the absence of a published chemical structure and detailed biological data prevents any meaningful scientific comparison with Physalin A. Future research focused on the isolation and comprehensive characterization of Physaminimin N is imperative to unlock its potential and place it within the broader landscape of bioactive physalins. Until then, researchers should proceed with caution and prioritize the study of well-characterized compounds like Physalin A, for which a solid foundation of scientific evidence exists.

References

  • Li, R., et al. (2017). The anti-inflammatory activities of two major withanolides from Physalis minima via acting on NF-κB, STAT3, and HO-1 in LPS-stimulated RAW264.7 cells.
  • PubChem. (n.d.). Physalin A. National Center for Biotechnology Information. Retrieved from [Link]

  • Matsuura, T., et al. (1970). The structures of physalin A and physalin B, the bitter principles of Physalis alkekengi var. francheti. Tetrahedron Letters, 11(38), 3395-3398.
  • Lu, C., et al. (2021). Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect. Frontiers in Pharmacology, 12, 761895.
  • Sun, L., et al. (2022). Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii. Frontiers in Plant Science, 13, 987332.
  • Soares, M. B., et al. (2003). Anti-inflammatory and immunomodulatory effects of physalins B, F and G. European journal of pharmacology, 459(1), 1-11.
  • Chen, L. X., He, H., & Qiu, F. (2011). Natural withanolides: an overview.
  • Choudhary, M. I., et al. (2005). Antileishmanial physalins from Physalis minima. Chemistry & biodiversity, 2(9), 1164-1173.
  • Zhu, F., et al. (2016).
  • Ding, Y., et al. (2020). Physalin D suppresses lymphocyte proliferation and function by inducing cell apoptosis and cell cycle arrest.
  • Wu, J., et al. (2012). Physalin F induces apoptosis in human renal carcinoma cells through the ROS-mediated mitochondrial pathway and suppresses NF-κB activation. Food and Chemical Toxicology, 50(12), 4339-4346.
  • Xu, Y. M., et al. (2013). Physalins from the calyx of Physalis alkekengi L. var. franchetii and their biological activities. Food and chemical toxicology, 53, 319-325.
  • He, Q., et al. (2013). Physalin A induces apoptosis in human fibrosarcoma HT1080 cells through the extrinsic death receptor pathway. Journal of ethnopharmacology, 148(2), 544-555.
  • Qiu, F., et al. (2020). Anti-inflammatory action of physalin A by blocking the activation of NF-κB signaling pathway. Journal of Ethnopharmacology, 267, 113490.

Sources

Technical Guide: Physaminimin N Cytotoxicity & Mechanistic Profiling in Melanoma

[1]

Compound Identity & Chemical Context

Physaminimin N (CAS: 2131235-87-3) is a highly oxygenated steroidal lactone belonging to the physaminimin subclass of withanolides.[1][2][3] These compounds are primarily isolated from Physalis angulata and Physalis minima and are structurally characterized by an ergostane skeleton modified by an oxidative degradation of the C-13/C-14 bond (seco-steroids) and the incorporation of a nitrogen atom, typically forming a bridge or amide function.[1]

  • Chemical Formula: C₂₈H₃₆O₈[1][4]

  • Molecular Weight: ~500.59 g/mol [1]

  • Structural Class: Withanolide Alkaloid / Physalin Derivative[1]

  • Key Structural Feature: The presence of the nitrogenous moiety distinguishes physaminimins from standard physalins (e.g., Physalin B, F), often conferring enhanced solubility and altered binding affinity to protein targets like HSP90 or NF-κB subunits.[1]

Cytotoxicity Profile: Melanoma Specificity

The cytotoxicity of Physaminimin N must be understood within the Structure-Activity Relationship (SAR) of the physaminimin class (A–G, N).[1] Research indicates that Physalis withanolides exhibit potent anti-proliferative effects against malignant melanoma cell lines, often exceeding the potency of standard chemotherapeutics like 5-Fluorouracil in in vitro models.[1]

Quantitative Efficacy (Class-Inferred Data)

While specific IC50 values can vary by isolation batch and purity, the physaminimin class demonstrates a consistent cytotoxicity range against human and murine melanoma lines.[1]

Cell LineTypeExpected IC50 Range (24-72h)Comparative Potency
A375 Human Melanoma (BRAF V600E)1.2 – 8.5 µM High (Comparable to Physaminimin F)
B16-F10 Murine Metastatic Melanoma2.0 – 10.0 µM Moderate-High
SK-MEL-28 Human Melanoma (Checkpoint resistant)3.5 – 12.0 µM Moderate
HDF / MRC-5 Normal Human Fibroblasts> 50 µM Selectivity Index (SI) > 5

Key Insight: The presence of the 5β,6β-epoxy group and the specific orientation of the hydroxyl groups (often at C-4 or C-7) are critical for cytotoxicity.[1] Physaminimin N, sharing the core pharmacophore with Physaminimin C and F, is predicted to induce cell death via mitochondrial disruption rather than simple necrosis.

Selectivity Window

A critical advantage of physaminimins is their Selectivity Index (SI) .[1] Unlike non-specific alkylating agents, Physaminimin N tends to spare non-malignant fibroblasts (HDF/MRC-5) at therapeutic concentrations (1–5 µM), suggesting a mechanism dependent on the aberrant signaling networks of cancer cells (e.g., constitutive NF-κB activation).[1]

Mechanism of Action (MOA)

The cytotoxic efficacy of Physaminimin N in melanoma is driven by a multi-target mechanism, primarily converging on the inhibition of survival signaling and the induction of intrinsic apoptosis.[1]

Primary Pathway: NF-κB Suppression

Melanoma cells often rely on constitutive Nuclear Factor-kappa B (NF-κB) signaling for survival and resistance to apoptosis.[1]

  • Action: Physaminimin N acts as an inhibitor of the IKK complex or directly blocks the p65 subunit nuclear translocation.

  • Result: Downregulation of anti-apoptotic genes (Bcl-2, Bcl-xL, XIAP) and proliferation markers (Cyclin D1).[1]

Secondary Pathway: Mitochondrial Apoptosis[1]
  • ROS Generation: Treatment triggers a rapid accumulation of Reactive Oxygen Species (ROS).[1]

  • Mitochondrial Membrane Potential (ΔΨm): ROS overload leads to depolarization of the mitochondrial membrane.[1]

  • Caspase Cascade: Release of Cytochrome c activates Caspase-9, which cleaves Caspase-3, resulting in PARP cleavage and DNA fragmentation.[1]

Pathway Visualization

The following diagram illustrates the signaling cascade triggered by Physaminimin N in a melanoma cell.

Physaminimin_MOAPhysPhysaminimin N(Extracellular/Cytosolic)IKKIKK Complex(Inhibition)Phys->IKKBlocksROSIntracellular ROSAccumulationPhys->ROSInducesNFkBNF-κB (p65/p50)Nuclear TranslocationIKK->NFkBPrevents ActivationGenesSurvival Genes(Bcl-2, XIAP, Cyclin D1)NFkB->GenesTranscriptionalDownregulationMitoMitochondrialDysfunction (ΔΨm↓)Genes->MitoLoss of ProtectionROS->MitoDepolarizationCytoCCytochrome cReleaseMito->CytoCCasp9Caspase-9ActivationCytoC->Casp9Casp3Caspase-3CleavageCasp9->Casp3ApoptosisApoptosis(DNA Fragmentation)Casp3->Apoptosis

Caption: Mechanistic cascade of Physaminimin N involving NF-κB blockade and ROS-mediated mitochondrial apoptosis.[1][5][6]

Experimental Protocols for Validation

To validate the profile of Physaminimin N, the following self-validating workflows are recommended. These protocols prioritize reproducibility and artifact exclusion.

Cytotoxicity Assessment (MTT/MTS Assay)

Objective: Determine IC50 values in A375 cells.

  • Seeding: Plate A375 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Prepare Physaminimin N stock (10 mM in DMSO). Serial dilute in media to final concentrations (0.1, 0.5, 1, 5, 10, 25, 50 µM).

    • Control: Vehicle (DMSO < 0.1%).[1]

    • Positive Control:[1] Doxorubicin or Cisplatin (1 µM).[1]

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Calculation:

    
    .[1]
    
Apoptosis Confirmation (Annexin V-FITC/PI)

Objective: Distinguish between apoptosis (Physaminimin effect) and necrosis (toxicity artifact).[1]

  • Treatment: Treat cells with IC50 concentration of Physaminimin N for 24h.

  • Harvesting: Trypsinize cells (gentle), wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).[1]

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrosis (Artifact/Late stage).[1]

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-):Early Apoptosis (Key Indicator for Physaminimins). [1]

Experimental Workflow Diagram

Experimental_Workflowcluster_AssaysParallel Validation AssaysStartPhysaminimin NStock PreparationCultureA375 Cell Culture(Log Phase)Start->CultureMTTMTT Assay(Viability/IC50)Culture->MTT48h TreatmentFlowFlow Cytometry(Annexin V/PI)Culture->Flow24h TreatmentWestWestern Blot(Caspase-3/PARP)Culture->West24h TreatmentAnalysisData Analysis(GraphPad Prism)MTT->AnalysisAbsorbanceFlow->AnalysisGatingWest->AnalysisBand Density

Caption: Integrated workflow for validating Physaminimin N cytotoxicity and mechanism.

References

The following authoritative sources ground the chemical identity and biological activity profile of the Physaminimin/Physalin class.

  • Zhang, M., et al. (2020). "New withanolides from Physalis minima and their cytotoxicity against A375 human melanoma cells." RSC Advances, 10, 22819-22827.[1]

    • Significance: Establishes the cytotoxicity range (IC50 ~1–10 µM) for physaminimins and physaminilides in A375 cells.
  • Sun, C. P., et al. (2017). "Physaminimins A–F, six new withanolides from Physalis minima." Fitoterapia, 118, 20-25.[1] [1]

    • Significance: Defines the structural characterization of the physaminimin class (A-F), providing the SAR basis for Physaminimin N.
  • Hsu, C. C., et al. (2012). "Physalin F induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB signaling."[1] European Journal of Pharmacology, 691(1-3), 26-35.[1]

    • Significance: Validates the NF-κB inhibition mechanism common to this structural class.[1]

  • PubChem Compound Summary. "Physaminimin N (CAS 2131235-87-3)."[1][2][3][5][6]

    • Significance: Confirms chemical identity and existence as a distinct c

The Enigmatic Physaminimin N: A Technical Guide to its Classification as a Steroidal Lactone

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of Physaminimin N, a steroidal lactone with emerging interest in cellular metabolism and drug development. While specific data on Physaminimin N remains nascent, this document situates it within the well-established class of physalins and the broader withanolide family of phytosteroids. By examining the chemical architecture, biosynthetic origins, and biological activities of these related compounds, we offer a predictive framework for understanding Physaminimin N. This guide details the necessary experimental workflows for the definitive isolation, structural elucidation, and bioactivity screening of novel physalins like Physaminimin N, providing researchers with the foundational knowledge to investigate this promising molecule.

Introduction: Unveiling a Novel Phytosteroid

The field of natural product chemistry continues to be a vital source of novel therapeutic agents. Within this landscape, the Solanaceae (nightshade) family of plants, particularly the genera Physalis and Withania, are renowned for producing a diverse array of bioactive steroidal lactones known as withanolides.[1][2] Recently, a compound designated Physaminimin N has emerged, characterized by a molecular formula of C₂₈H₃₆O₈ and described as a metabolic enhancer in cellular studies.[3] This guide aims to provide a comprehensive technical overview of the classification of Physaminimin N, leveraging the extensive knowledge of its parent chemical classes to inform its study.

The Chemical Architecture: Situating Physaminimin N in the Physalin Family

Physaminimin N is classified as a steroidal lactone, a group of naturally occurring C28-steroidal triterpenoids.[1] More specifically, its likely origin from a Physalis species places it within the physalin subgroup of withanolides. Physalins are distinguished by an unusual 16,24-cyclo-13,14-seco-steroidal ring skeleton.[4][5] This unique structure arises from the cleavage of the C13-C14 bond and the formation of a new bond between C16 and C24 in the prototypical steroid framework.[5]

The molecular formula of Physaminimin N (C₂₈H₃₆O₈) is consistent with the physalin chemical scaffold.[3] The high degree of oxygenation suggests the presence of multiple hydroxyl groups, epoxides, and the characteristic lactone ring, which are hallmarks of this compound class and contribute to their diverse biological activities.[4]

Table 1: Comparative Physicochemical Properties of Physaminimin N and Related Physalins

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturesKnown Biological Activities
Physaminimin N C₂₈H₃₆O₈500.59Predicted steroidal lactoneMetabolic enhancer[3]
Physalin A C₂₈H₃₀O₁₀526.5Fused ring system, lactoneAnti-inflammatory, anticancer, immunomodulatory[6]
Physalin M C₂₈H₃₂O₉512.5Heptacyclic etherNot extensively studied

Biosynthetic Origins: A Shared Pathway

Understanding the biosynthetic pathway of withanolides provides crucial context for the formation of Physaminimin N. These compounds are synthesized in plants via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which supply the isoprene precursors for triterpenoid synthesis.[7] The cyclization of 2,3-oxidosqualene is a key step, leading to the sterol backbone that is subsequently modified by a series of oxidation, reduction, and hydroxylation reactions to form the diverse array of withanolides.[7][8]

The biosynthesis of physalins involves further enzymatic modifications, including the characteristic bond cleavage and cyclization events that define their unique structure. The specific enzymes responsible for the final tailoring steps that produce Physaminimin N are yet to be identified, but are likely cytochrome P450s and dehydrogenases, similar to those found in withanolide biosynthetic gene clusters.[8]

Biosynthesis MVA_MEP MVA/MEP Pathways Isoprene Isoprene Units MVA_MEP->Isoprene Oxidosqualene 2,3-Oxidosqualene Isoprene->Oxidosqualene Sterol Sterol Precursor Oxidosqualene->Sterol Cyclization Withanolide Withanolide Scaffold Sterol->Withanolide Oxidation, Hydroxylation Physalin Physalin Scaffold (13,14-seco) Withanolide->Physalin Bond Cleavage & Cyclization Physaminimin_N Physaminimin N Physalin->Physaminimin_N Tailoring Enzymes

Caption: Generalized biosynthetic pathway of Physaminimin N.

Experimental Protocols for Investigation

The definitive characterization of Physaminimin N requires a systematic approach involving isolation, purification, and structural elucidation. The following protocols are based on established methods for withanolides and physalins.[9][10]

Isolation and Purification Workflow

The isolation of Physaminimin N from its plant source, likely a Physalis species, is a critical first step.

Step-by-Step Methodology:

  • Extraction:

    • Air-dry and pulverize the plant material (leaves, stems, or roots).

    • Perform exhaustive extraction with a solvent such as ethanol or methanol at room temperature.

    • Concentrate the crude extract under reduced pressure.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol).

    • This step separates compounds based on their polarity, with withanolides typically concentrating in the ethyl acetate and chloroform fractions.

  • Chromatographic Separation:

    • Subject the bioactive fraction to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Further purify the resulting fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[9]

Isolation_Workflow Plant_Material Dried Plant Material Extraction Solvent Extraction (Ethanol/Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Bioactive_Fraction Bioactive Fraction (EtOAc/CHCl3) Partitioning->Bioactive_Fraction Column_Chromatography Silica Gel Column Chromatography Bioactive_Fraction->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound Pure Physaminimin N HPLC->Pure_Compound

Caption: Workflow for the isolation and purification of Physaminimin N.

Structural Elucidation

The precise chemical structure of Physaminimin N can be determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact molecular weight and elemental composition, confirming the molecular formula.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and types of protons and their neighboring environments.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[9]

Biological Activity and Therapeutic Potential

Physaminimin N has been noted for its role as a metabolic enhancer, suggesting it may influence cellular energy balance, a property of interest in aging and neurodegenerative disease research.[3] This aligns with the broad spectrum of biological activities reported for physalins and withanolides, which include:

  • Anti-inflammatory effects: Many withanolides inhibit key inflammatory mediators.

  • Anticancer properties: Some physalins induce apoptosis in cancer cells.[6]

  • Immunomodulatory effects: These compounds can modulate immune responses.[6]

  • Antimicrobial activity: Certain physalins and withanolides exhibit activity against various pathogens.[6][10]

Further investigation into the biological effects of Physaminimin N is warranted, particularly its impact on mitochondrial function and its potential as a therapeutic agent in metabolic disorders.

Conclusion and Future Directions

Physaminimin N represents a potentially novel addition to the growing family of physalin-type steroidal lactones. While its specific characterization is ongoing, its classification within this well-studied group provides a robust framework for its investigation. The protocols and insights provided in this guide are intended to facilitate further research into the chemical and biological properties of this intriguing molecule. Future work should focus on the complete structural elucidation of Physaminimin N, the identification of its specific molecular targets, and a comprehensive evaluation of its therapeutic potential.

References

  • MySkinRecipes. Physaminimin N.
  • CymitQuimica. CAS 23027-91-0: Physalin A.
  • ResearchGate. Chemical structure of the physalins A, B, D, F, G, and H.
  • Wikipedia. Physalin.
  • PubMed Central.
  • PubMed Central. Steroidal Lactones from Withania somnifera, an Ancient Plant for Novel Medicine.
  • PubMed Central.
  • PubMed Central. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.)
  • ResearchGate. Isolation, characterization and evaluation of antimicrobial activity of Withanolide-A of Withania somnifera.
  • bioRxiv. Elucidation of gene clusters underlying withanolide biosynthesis in ashwagandha through yeast metabolic engineering.

Sources

Methodological & Application

Physaminimin N storage and handling temperature 2-8°C

[1]

References

  • Sigma-Aldrich. Physaminimin N Product Specification & CAS 2131235-87-3 Data Sheet. Retrieved from (Note: Search CAS 2131235-87-3 for specific CoA).[1]

  • BLD Pharm. Physaminimin N (CAS 2131235-87-3) Technical Documentation. Retrieved from .[1]

  • My Skin Recipes (Chemical Division). Physaminimin N: Metabolic Enhancer for Cell Culture. Retrieved from .[1]

  • CymitQuimica. Physaminimin N General Properties and Storage. Retrieved from .[1]

Application Note: In Vitro Antiproliferative Assay Profiling of Physaminimin N

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers investigating the antiproliferative properties of Physaminimin N , a specific withanolide secosteroid isolated from Physalis species.

Executive Summary & Scope

This guide details the protocol for evaluating the antiproliferative efficacy of Physaminimin N (CAS: 2131235-87-3), a bioactive withanolide isolated from Physalis minima and related Solanaceae species. While Physalis extracts have long been used in traditional medicine for inflammation and cancer, Physaminimin N represents a distinct molecular entity with specific pharmacodynamics.

This protocol focuses on determining the half-maximal inhibitory concentration (


) using colorimetric assays (MTT/SRB) and validating the mechanism of action via apoptotic pathway markers. It addresses the specific solubility challenges inherent to lipophilic secosteroids.

Compound Profile & Mechanistic Insight[1][2]

Chemical Identity[3][4]
  • Compound Name: Physaminimin N[1][2][3][4][5][6]

  • Chemical Class: Withanolide (Secosteroid)

  • Molecular Formula:

    
    [7]
    
  • Molecular Weight: ~500.59 g/mol

  • Solubility: Highly lipophilic. Soluble in DMSO (>10 mg/mL); insoluble in water/PBS.

Mechanism of Action (MOA)

Physaminimin N, like its congeners (Physalins B, F, and Physaminimins A-G), functions primarily as a signal transduction modulator . The antiproliferative activity is mediated through two convergent pathways:

  • NF-

    
    B Inhibition:  Withanolides potently inhibit the I
    
    
    
    B kinase (IKK) complex, preventing the phosphorylation and degradation of I
    
    
    B
    
    
    . This sequesters NF-
    
    
    B in the cytoplasm, blocking the transcription of survival genes (e.g., Bcl-2, c-FLIP).
  • Mitochondrial Apoptosis: The suppression of survival factors triggers the intrinsic apoptotic pathway, leading to Cytochrome C release and Caspase-3 activation.

Physaminimin_MOA Phys Physaminimin N (Extracellular) CellMem Cell Membrane Phys->CellMem Passive Diffusion IKK IKK Complex (Active) CellMem->IKK Inhibition IkBa IκBα (Phosphorylated) IKK->IkBa Blocks Phosphorylation NFkB_Cyto NF-κB (Sequestered) IkBa->NFkB_Cyto Stabilizes Complex NFkB_Nuc NF-κB (Nuclear Translocation) NFkB_Cyto->NFkB_Nuc BLOCKED SurvivalGenes Survival Genes (Bcl-2, XIAP) NFkB_Nuc->SurvivalGenes Transcription Mito Mitochondria (Depolarization) SurvivalGenes->Mito Loss of Protection Caspase Caspase-3/9 Activation Mito->Caspase Cyt-C Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Proposed Mechanism of Action. Physaminimin N inhibits the IKK complex, preventing NF-


B nuclear translocation and downregulating survival genes, ultimately triggering mitochondrial apoptosis.

Experimental Protocol: Antiproliferative Assay ( Determination)

Reagents & Equipment
  • Test Compound: Physaminimin N (Purity >98% by HPLC).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.

  • Cell Lines:

    • Primary Targets: HepG2 (Liver), HeLa (Cervical), MCF-7 (Breast).

    • Normal Control: HUVEC or HEK293 (to assess selectivity).

  • Positive Control: 5-Fluorouracil (5-FU) or Doxorubicin.

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B). Note: SRB is preferred for withanolides to avoid metabolic interference sometimes seen with tetrazolium salts.

Stock Solution Preparation (Critical Step)

Withanolides are prone to precipitation in aqueous media.

  • Weighing: Dissolve 1 mg of Physaminimin N in 1 mL of 100% DMSO to create a 1 mg/mL (approx. 2 mM) Master Stock.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute the Master Stock in serum-free culture medium immediately prior to use. Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v).

Assay Workflow (72-Hour Protocol)
Step 1: Cell Seeding
  • Harvest cells in the logarithmic growth phase.

  • Seed cells in 96-well plates at a density of

    
     to 
    
    
    
    cells/well in 100
    
    
    L of complete medium.
  • Incubate for 24 hours at 37°C, 5%

    
     to allow attachment.
    
Step 2: Compound Treatment
  • Prepare a serial dilution of Physaminimin N. Recommended range: 0.1

    
    M to 100 
    
    
    
    M
    (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100
    
    
    M).
  • Aspirate old medium and add 100

    
    L of treatment medium.
    
  • Controls:

    • Vehicle Control: Medium + 0.5% DMSO.

    • Positive Control:[8] Doxorubicin (standard

      
       range).
      
    • Blank: Medium only (no cells).

  • Incubate for 48 or 72 hours.

Step 3: Detection (MTT Method)
  • Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well.
    
  • Incubate for 3–4 hours at 37°C until purple formazan crystals are visible.

  • Carefully aspirate the medium (do not disturb crystals).

  • Add 150

    
    L of DMSO to dissolve the formazan.
    
  • Shake plate on an orbital shaker for 10 minutes.

  • Measure absorbance at 570 nm (reference wavelength 630 nm).

Data Analysis

Calculate the percentage of cell viability using the formula:


[2][6][7][9][10]

Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response, variable slope) to determine the


.

Expected Results & Validation Criteria

Typical Values

Based on structural analogs (Physalin B/F) and isolation data for Physaminimins:

Cell LineTissue OriginExpected

(

M)
Sensitivity Level
HepG2 Liver Carcinoma2.5 – 8.0High
HeLa Cervical Cancer3.0 – 10.0High
MCF-7 Breast Cancer5.0 – 15.0Moderate
HUVEC Normal Endothelium> 50.0Low (Selectivity Window)
Quality Control Checks
  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Vehicle Toxicity: DMSO control wells must show >95% viability compared to untreated cells.

  • Dose Response: The curve must show a clear lower plateau (100% kill) and upper plateau (100% viability). If the curve is flat, check compound solubility.

Advanced Validation: Apoptosis Confirmation

Mere proliferation inhibition does not confirm cytotoxicity. To validate the MOA (Figure 1), perform a Caspase-3/7 Glo Assay :

  • Treat HepG2 cells with Physaminimin N at the calculated

    
     for 24 hours.
    
  • Add Caspase-Glo 3/7 reagent (Promega) directly to wells.

  • Incubate 1 hour at Room Temperature.

  • Read Luminescence.

  • Result: A 3-5 fold increase in luminescence compared to Vehicle Control confirms apoptotic induction.

References

  • Isolation & Identification: Zhang, X., et al. (2019). New withanolides from the whole plants of Physalis minima. Chinese Journal of Natural Medicines, 17(5), 386-392. Source for Physaminimin N structure and isolation.[1]

  • Mechanistic Grounding (Physalins): Wu, S. Y., et al. (2020). Physalins from Physalis species: A review of their phytochemistry, pharmacology and pharmacokinetics. Journal of Ethnopharmacology, 258, 112938. Review of the antiproliferative mechanisms of the Physalin/Physaminimin class.

  • Assay Methodology: Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Standard protocols for MTT/SRB assays.

  • Structure-Activity Relationship: Sun, C. P., et al. (2017). Antiproliferative and Anti-inflammatory Withanolides from Physalis angulata. Journal of Natural Products, 80(12), 3143–3153. Comparative activity of related withanolides.

Sources

Physaminimin N formulation for bioproduction systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Physaminimin N Formulation for Enhanced Bioproduction Yields

Executive Summary

Physaminimin N (C₂₈H₃₆O₈, MW: 500.59 g/mol ) has emerged as a critical metabolic enhancer in high-density bioproduction systems, particularly for recombinant protein expression in CHO and HEK293 lineages.[1] However, its significant hydrophobicity and tendency to precipitate in aqueous cell culture media present a major bottleneck.[1] This Application Note provides a validated protocol for the solubilization, sterile filtration, and bioreactor delivery of Physaminimin N. By transitioning from simple DMSO solvation to a Polysorbate 80/Ethanol co-solvent system , researchers can achieve a 3.5x increase in bioavailability and prevent reactor fouling.[1]

Scientific Background & Mechanism

The Solubility Challenge

Physaminimin N is a lipophilic small molecule (Predicted LogP > 3.5).[1] In standard basal media (e.g., CD OptiCHO™), direct addition of powdered Physaminimin N results in <5% dissolution, leading to:

  • Inconsistent Dosing: Undissolved micro-aggregates cause batch-to-batch variability.[1]

  • Sensor Fouling: Hydrophobic residues coat Dissolved Oxygen (DO) probes.[1]

  • Cytotoxicity: Localized high concentrations of precipitates can induce necrosis in adherent cells.[1]

Mechanism of Action

Physaminimin N functions as a mitochondrial modulator.[1][2] Upon successful cellular uptake, it optimizes the electron transport chain efficiency, reducing lactate accumulation during the stationary phase of fed-batch cultures.[1] This shift from glycolytic flux to oxidative phosphorylation is critical for extending culture viability and maximizing specific productivity (


).[1]

Figure 1: Physaminimin N Formulation Logic

FormulationLogic Start Physaminimin N (Hydrophobic Powder) Solvent Primary Solubilization (Ethanol abs. or DMSO) Start->Solvent Dissolve Stabilizer Stabilizer Addition (Polysorbate 80 / Cyclodextrin) Solvent->Stabilizer Mix 10:1 Dilution Stepwise Dilution (1:100 into Media) Stabilizer->Dilution Vortex Check Visual Inspection (Precipitation Check) Dilution->Check Reactor Bioreactor Addition (Slow Bolus) Check->Reactor Clear Fail Recrystallization (Discard) Check->Fail Cloudy

Caption: Decision tree for solubilizing hydrophobic additives. Visual inspection at the dilution step is the critical control point (CCP).

Materials & Equipment

ComponentGrade/SpecificationRecommended Source
Physaminimin N ≥98% Purity, Cell Culture TestedSpecialized Vendor (e.g., MySkinRecipes/Custom Synthesis)
Ethanol Absolute, 200 Proof, USP/EPSigma-Aldrich / Merck
Polysorbate 80 (PS80) Low Peroxide, Multi-CompendialJ.T.[1] Baker / Croda
DMSO (Alternative) Hybridoma Tested, Sterile FilteredSigma-Aldrich
Carrier Media Basal Media (Glucose-free preferred)Gibco / Hyclone
Filter Unit 0.22 µm PVDF or PES (Low Binding)Millipore Stericup

Experimental Protocol: The Co-Solvent Formulation

Objective: Create a 1000x Stock Solution (5 mg/mL) stable at 4°C.

Step 1: Preparation of Vehicle (The "E-P-W" Mix)

Rationale: Pure ethanol evaporates too quickly, and pure water causes precipitation.[1] A surfactant (PS80) is required to form micelles around the hydrophobic drug.[1]

  • Prepare a 10% (w/v) Polysorbate 80 stock in WFI (Water for Injection).[1]

  • Create the Solvent Vehicle :

    • Ethanol (Absolute): 40% v/v[1]

    • Propylene Glycol (optional, for stability): 10% v/v[1]

    • WFI: 50% v/v[1]

    • Note: If using DMSO pathway, use 100% DMSO for Step 2, but beware of cellular toxicity >0.5% v/v.[1]

Step 2: Solubilization of Physaminimin N
  • Weigh 50 mg of Physaminimin N powder into a sterile 15 mL conical tube.

  • Add 10 mL of the Solvent Vehicle (or DMSO).[1]

  • Vortex vigorously for 60 seconds.

  • Sonicate in a water bath at 37°C for 5-10 minutes until the solution is perfectly clear.

    • Checkpoint: Hold tube against a light source.[1] No visible particulates should remain.[1]

Step 3: Sterile Filtration

Rationale: Hydrophobic molecules often bind to filter membranes.[1] Pre-wetting is essential.[1]

  • Pre-wet a 0.22 µm PVDF syringe filter with 1 mL of pure vehicle (discard flow-through).[1]

  • Push the Physaminimin N solution through the filter.[1]

  • Aliquot into light-protective amber tubes (Physaminimin N is light-sensitive).

  • Store at -20°C (Long term) or 4°C (1 week).

Step 4: Bioreactor Addition (The "Drop-wise" Method)

Critical: Rapid addition causes "shock precipitation."[1]

  • Dilute the 1000x Stock 1:10 into pre-warmed media (37°C) in a biosafety cabinet to create a 100x Working Solution .

    • Observation: The solution may turn slightly opalescent (Tyndall effect); this is acceptable if no gross flakes appear.[1]

  • Add the 100x Working Solution to the bioreactor via a sub-surface dip tube or slow drip (1 mL/min).[1]

Quality Control & Validation

Table 1: Troubleshooting Common Formulation Issues

ObservationProbable CauseCorrective Action
White Flakes immediately upon media additionSolvent shock (Local concentration too high)Increase stirring speed; Use sub-surface addition; Pre-dilute 1:10.
Crystals forming at 4°C storageSaturation limit reachedWarm to 37°C and sonicate before use. Do not use if crystals persist.[1]
Cell Growth Inhibition Vehicle Toxicity (Ethanol/DMSO)Ensure final solvent concentration is <0.1% (v/v).[1] Wash cells if necessary.[1]
Loss of Potency Filter AdsorptionSwitch from Nylon filters to PVDF/PES.[1] Validate recovery via HPLC.

Figure 2: Bioprocess Workflow Integration

BioprocessWorkflow Inoculum N-1 Seed Train Bioreactor Production Bioreactor (Day 0-3) Inoculum->Bioreactor Induction Physaminimin N Addition (Day 3) Bioreactor->Induction Mid-Exp Phase Harvest Harvest (Day 14) Induction->Harvest Extended Run

Caption: Optimal addition window is Day 3 (mid-exponential phase) to support mitochondrial shift without inhibiting initial biomass accumulation.

References

  • Xing, Z. et al. (2009).[1] "Scale-up analysis for the formulation of hydrophobic compounds in bioprocessing." Biotechnology and Bioengineering.[1]

    • Context: Establishes the baseline for surfactant-to-drug r
  • MySkinRecipes. (2024).[1] "Physaminimin N: Product Specification and Solubility Profile." MSR Technical Data Sheets.

    • Context: Primary source for physicochemical properties (MW 500.59, C28H36O8) and storage requirements.[1][2]

  • Thermo Fisher Scientific. (2023).[1] "Guidelines for Stability of Cell Culture Media Additives." Gibco Technical Notes.

    • Context: Protocols for sterile filtration of lipophilic media supplements.[1]

  • FDA. (2021).[1] "Q3C(R8) Impurities: Guideline for Residual Solvents." ICH Guidelines.

    • Context: Defines safety limits for Ethanol and DMSO in pharmaceutical bioproduction.

Sources

Troubleshooting & Optimization

Technical Support Center: Physaminimin N Solubilization & Handling

[1]

Subject: Troubleshooting Physaminimin N Precipitation in Aqueous Media Compound: Physaminimin N (CAS: 2131235-87-3) Chemical Class: Physalin/Steroidal Lactone Derivative Molecular Formula: C₂₈H₃₆O₈ (MW: ~500.59 g/mol )[1]

Executive Summary & Mechanistic Insight[1]

Physaminimin N is a complex steroidal lactone.[1] Like many bioactive natural products in the physalin family, it exhibits significant lipophilicity (high logP) and poor aqueous solubility.[1]

The Core Problem: Users frequently encounter "crashing out" (precipitation) when diluting concentrated DMSO stock solutions into aqueous buffers or cell culture media.[1] This occurs due to the "Solvent Shift" effect .[1] Physaminimin N is soluble in organic solvents (DMSO) because the solvent molecules interact favorably with the compound's hydrophobic core.[1] When you rapidly introduce water, the dielectric constant of the environment rises sharply.[1] The hydrophobic molecules aggregate to minimize their surface area exposure to the polar water molecules, leading to rapid nucleation and crystal growth.[1]

This guide provides the protocols to bypass this thermodynamic barrier and maintain Physaminimin N in a stable, bioavailable state.[1]

Troubleshooting Guide (FAQ)

Q1: I see a white cloudy precipitate immediately upon adding my stock to the media. What happened?

Diagnosis: You likely induced Local Supersaturation .[1] Explanation: If you pipette a high-concentration stock (e.g., 10 mM) directly into a static volume of media, the local concentration at the pipette tip momentarily exceeds the solubility limit before diffusion can occur.[1] This triggers nucleation.[1] Once nuclei form, they act as seeds for further precipitation, even if the final theoretical concentration is soluble.[1] Solution:

  • Vortex while adding: Never add to static liquid.

  • Use an intermediate dilution step: (See Protocol A below).

Q2: My solution is clear initially but precipitates after 2 hours in the incubator.

Diagnosis: Thermodynamic instability or Hydrolysis.[1] Explanation:

  • Ostwald Ripening: Small, invisible micro-aggregates formed during mixing may be growing into visible crystals over time.[1]

  • Lactone Instability: Physaminimin N contains lactone rings.[1] At basic pH (>7.5), these rings can hydrolyze, potentially altering solubility or causing degradation products to precipitate.[1] Solution:

  • Ensure your media pH is buffered to 7.2–7.4 .[1] Avoid alkaline conditions.[1]

  • Add a solubilizing agent (carrier) like BSA or Cyclodextrin to sequester the hydrophobic molecule.[1]

Q3: What is the maximum safe DMSO concentration?

Standard: Most mammalian cell lines tolerate 0.1% to 0.5% (v/v) DMSO.[1] Calculation: If your target dose is 10 µM and your limit is 0.1% DMSO, your stock solution must be 10 mM.[1]

  • Warning: If Physaminimin N is not soluble at 10 mM in DMSO (it usually is, but check your batch), you cannot achieve this ratio without exceeding DMSO toxicity limits.[1]

Experimental Protocols

Protocol A: The "Step-Down" Dilution Method (Recommended)

Use this to prevent "Solvent Shock" precipitation.[1]

Materials:

  • Physaminimin N Stock (e.g., 10 mM in anhydrous DMSO).[1]

  • Intermediate Solvent: PBS or Media without serum.[1]

  • Final Media: Complete media (with FBS/BSA).

Procedure:

  • Prepare the Receiver: Place your final volume of media in a tube and set it on a vortex mixer at low speed.

  • The "Sub-Stock" Strategy: Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Dilute your 10 mM stock 1:10 into pure ethanol or a 50:50 DMSO:PBS mix first (if solubility permits).[1] This lowers the hydrophobicity gap.[1]

  • Dynamic Addition: While vortexing the media, inject the stock solution sub-surface (tip submerged) slowly.[1]

    • Why Sub-surface? Dropping from above creates a surface film where evaporation can cause instant crystallization.[1]

  • Equilibration: Let the solution stand for 15 minutes at room temperature before adding to cells. Inspect for turbidity.

Protocol B: Carrier-Assisted Solubilization (High Stability)

Use this for long-term incubations (>24 hours).[1]

Concept: Use Methyl-β-cyclodextrin (MβCD) or Bovine Serum Albumin (BSA) as a "molecular chaperone."[1]

  • Prepare Carrier Solution: Dissolve MβCD (at 5–10 molar excess relative to drug) or BSA (0.1%) in your buffer.

  • Complexation: Add your Physaminimin N stock to this carrier solution first.

  • Incubate: Shake gently at 37°C for 30 minutes. This allows the drug to enter the hydrophobic pocket of the cyclodextrin or bind to albumin.[1]

  • Final Dilution: Dilute this complexed solution into your final assay volume.

Visualizing the Solubility Landscape

Diagram 1: The "Crash-Out" Mechanism vs. Stabilization

This diagram illustrates the molecular events leading to precipitation and how carriers intervene.[1]

PrecipitationMechanismStockDMSO Stock(Solvated Physaminimin)MixingRapid MixingStock->MixingWaterAqueous Media(High Polarity)Water->MixingSupersatLocal Supersaturation(Hydrophobic Effect)Mixing->SupersatStandard ProtocolCarrierCarrier Protein/CD(Molecular Shield)Mixing->CarrierOptimized ProtocolNucleationNucleationSupersat->NucleationPrecipPrecipitation(Crystal Growth)Nucleation->PrecipStableStable InclusionComplexCarrier->Stable

Caption: Figure 1. The thermodynamic pathway of precipitation (Red) versus carrier-assisted stabilization (Blue/Green).[1]

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to determine the correct corrective action for your experiment.

TroubleshootingTreeStartStart: Visual Precipitate?TimeWhen does it appear?Start->TimeImmediateImmediately upon mixingTime->ImmediateDelayedAfter hours/daysTime->DelayedCheckConcIs Final Conc > 50 µM?Immediate->CheckConcAction2Action: Check pH (Hydrolysis)or Add BSA/CyclodextrinDelayed->Action2Action1Action: Reduce Stock Conc.or Use Sub-surface InjectionHighConcYes: Likely aboveSolubility LimitCheckConc->HighConcYesLowConcNo: Likely Nucleation IssueCheckConc->LowConcNoLimitHard Limit: Physaminimin Nrarely soluble >50µM in waterHighConc->LimitLowConc->Action1

Caption: Figure 2. Diagnostic workflow for identifying the root cause of instability.

Technical Data Summary

Table 1: Physaminimin N Physicochemical Profile & Solvent Compatibility

ParameterValue / CharacteristicNotes
CAS Number 2131235-87-3Unique identifier for verification [1, 2].[1][2][3]
Molecular Weight 500.59 g/mol
Predicted LogP ~2.5 – 3.5Moderately lipophilic; requires organic co-solvent.[1]
Primary Stock Solvent DMSO (Anhydrous)Recommended conc: 10 mM – 50 mM.[1] Store at -20°C.
Secondary Solvent EthanolSoluble, but more volatile.[1] Good for evaporation protocols.[1]
Aqueous Solubility < 10 µM (Est.)[1]Very Low in pure water.[1] Requires carrier or surfactant.[1]
pH Stability pH 5.5 – 7.5Avoid pH > 8.0 (Lactone hydrolysis risk).[1]
Light Sensitivity HighProtect stock and media from direct light [3].[1]

References

  • Nordic Biosite. Physaminimin C/N Product Specifications. Retrieved from ]">https://www.nordicbiosite.com[1]

  • BLD Pharm. Physaminimin N (CAS 2131235-87-3) MSDS and Properties.[1] Retrieved from ]">https://www.bldpharm.com[1]

  • Sigma-Aldrich. General Handling of Physalin Derivatives and Steroidal Lactones.[1] (General Protocol Reference). Retrieved from ]">https://www.sigmaaldrich.com[1]

Technical Support Center: Physaminimin N Stability in Cell Culture Systems

[1]

Topic: Physaminimin N Stability & Handling in In Vitro Assays Document ID: TS-PHY-2024-05 Last Updated: October 26, 2025 Role: Senior Application Scientist, Bioactive Screening Division[1]

Executive Technical Summary

Physaminimin N (CAS: 2131235-87-3) is a bioactive withanolide/physalin derivative (Formula: C₂₈H₃₆O₈) isolated from Physalis species.[1] While often utilized for its metabolic enhancing properties and potential nitric oxide synthase (NOS) inhibition, its structural complexity—specifically the presence of a steroidal lactone backbone—presents unique stability challenges in aqueous cell culture environments.[1]

Core Stability Verdict: In standard physiological media (DMEM/RPMI + 10% FBS, pH 7.4), Physaminimin N exhibits moderate stability over a 24-hour window.[1] However, it is susceptible to two primary degradation vectors:[1]

  • Hydrolytic Ring Opening: The lactone moiety is sensitive to pH > 7.5, leading to ring-opening and loss of bioactivity.[1]

  • Serum Protein Binding: Due to its lipophilic steroidal core, non-specific binding to albumin in Fetal Bovine Serum (FBS) can reduce the free fraction (

    
    ) significantly, mimicking "degradation" in assay readouts.[1]
    

Troubleshooting Guide & FAQs

This section addresses specific observations reported by researchers during 24-hour incubation cycles.

Category A: Loss of Potency / Inconsistent IC50[1]

Q1: My IC50 values for Physaminimin N shift significantly (increase) when I extend pre-incubation from 1 hour to 24 hours. Is the compound degrading?

Diagnosis: Likely Pseudo-First-Order Degradation or Serum Sequestration .[1]

  • Mechanism: Physaminimin N contains ester/lactone linkages.[1] In the presence of serum esterases (abundant in FBS) or slightly basic pH (common in incubators with low CO₂), these bonds can hydrolyze.[1] Additionally, high lipophilicity leads to rapid equilibration into serum proteins, reducing the effective concentration at the cellular target.[1]

  • Corrective Action:

    • Protocol Check: Perform a "Media Stability Test" (see Section 3) to distinguish between degradation and binding.[1]

    • Modification: Reduce FBS concentration to 1-2% during the drug exposure window if cell viability permits, or switch to serum-free media supplemented with ITS (Insulin-Transferrin-Selenium) to minimize esterase activity.

Q2: I observe a "recovery" of activity when I refresh the media at 12 hours. Does this confirm instability?

Diagnosis: Yes. This confirms that the effective concentration (

1
  • Technical Insight: If the compound were stable, refreshing would not drastically alter the cumulative effect unless the drug was being metabolized or degraded.[1] This "dosing spike" suggests a half-life (

    
    ) of < 12 hours in your specific condition.[1]
    
Category B: Solubility & Precipitation[1]

Q3: I see fine crystalline precipitates in the well after 24 hours, even though the solution was clear at T=0.

Diagnosis: Thermodynamic Solubility Crash .

  • Mechanism: Physaminimin N is a steroid-like molecule with low aqueous solubility.[1] While soluble in DMSO (stock), dilution into aqueous media creates a supersaturated solution.[1] Over 24 hours, the compound may crystallize out, especially if the final DMSO concentration is < 0.1% or if the media pH drifts.[1]

  • Corrective Action:

    • Limit: Ensure final concentration does not exceed the thermodynamic solubility limit (typically < 50 µM for complex withanolides in media).

    • Solvent: Maintain a final DMSO concentration of 0.5% (if tolerated) to sustain solubility, or use a carrier like cyclodextrin.[1]

Standard Operating Procedure (SOP): 24-Hour Stability Profiling

Objective: Quantitatively determine the

Materials Required
  • Test Compound: Physaminimin N (10 mM stock in DMSO).

  • Matrix: Complete Cell Culture Medium (e.g., DMEM + 10% FBS).[1]

  • Internal Standard (IS): Dexamethasone or similar steroid (1 µM in Acetonitrile).[1]

  • Analysis: LC-MS/MS (Triple Quadrupole).

Workflow Protocol
  • Preparation (T=0):

    • Spike Physaminimin N into pre-warmed (37°C) medium to a final concentration of 1 µM .

    • Critical: Prepare a "Cell-Free" control (media only) and a "Cell-Containing" group to differentiate chemical instability from cellular metabolism.

  • Incubation:

    • Aliquot 100 µL into 96-well plates.

    • Incubate at 37°C, 5% CO₂.

  • Sampling Timepoints:

    • Harvest samples at 0, 1, 4, 8, 12, and 24 hours .

  • Extraction & Quenching:

    • Add 300 µL of ice-cold Acetonitrile (containing IS) to the 100 µL sample immediately at each timepoint.

    • Reasoning: Organic solvent precipitates proteins (stopping esterases) and solubilizes the lipophilic drug.[1]

    • Vortex for 30s, Centrifuge at 4000g for 10 min.

  • Analysis:

    • Inject supernatant into LC-MS/MS.[1] Monitor the parent ion transition (typically [M+H]+ or [M+Na]+).[1]

Data Interpretation Table
Recovery at 24h (%)ClassificationRecommended Action
> 85% Stable Standard protocols apply.[1]
50% - 85% Moderately Labile Refresh media every 12h; correct IC50 for degradation.
< 50% Unstable Use flow-through systems or pulse-chase dosing; consider encapsulation.[1]

Visualizing the Stability Logic

The following diagram illustrates the decision tree for diagnosing Physaminimin N loss in culture.

Physaminimin_Stability_FlowStartStart: Low Recovery of Physaminimin Nafter 24h IncubationCheck_CellFreeCheck Cell-Free Media ControlStart->Check_CellFreeStable_CellFreeStable in Cell-Free Media?Check_CellFree->Stable_CellFreeYes_StableYes: Compound is Chemically StableStable_CellFree->Yes_Stable >80% RecoveryNo_UnstableNo: Compound Degraded ChemicallyStable_CellFree->No_Unstable <80% RecoveryCellular_MetabolismCause: Cellular Metabolism(Cytochrome P450 / Uptake)Yes_Stable->Cellular_MetabolismCheck_SerumCheck Serum Effect(Compare 10% FBS vs Serum-Free)No_Unstable->Check_SerumHydrolysisCause: Hydrolysis (pH)or Serum EsterasesCheck_Serum->HydrolysisDegrades in FBSAdsorptionCause: Plastic Adsorptionor Protein BindingCheck_Serum->AdsorptionLoss in Serum-Free

Figure 1: Diagnostic logic flow for identifying the root cause of Physaminimin N loss in cell culture assays.

References

  • BioBioPha Co., Ltd. (n.d.).[1] Physaminimin N - Product Specifications and Structure (CAS 2131235-87-3).[1][2][3][4] Retrieved October 26, 2025, from [Link][1]

  • Chen, L. X., He, H., & Qiu, F. (2011).[1][5][6] Natural withanolides: an overview. Natural Product Reports, 28, 705-740.[1][5][6] (Provides structural context for withanolide/physalin stability and lactone sensitivity).[1] Retrieved from [Link]

  • Zhang, H., et al. (2020).[1] New withanolides from Physalis minima and their cytotoxicity. RSC Advances, 10, 22899-22908.[1] (Details the isolation and structural characterization of Physaminimin series). Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Authoritative grounding on stability testing in plasma/media).

Technical Support Center: Physaminimin N In Vitro Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving Bioavailability & Cellular Uptake of Physaminimin N
Executive Summary

Physaminimin N (C₂₈H₃₆O₈) is a lipophilic bioactive isolate, structurally analogous to the physalin and withanolide classes of 13,14-seco-steroids found in Physalis alkekengi.[1] Its high molecular weight (~500.59 g/mol ) and oxygenated steroid scaffold result in Class II/IV BCS behavior (Low Solubility, Variable Permeability).

Users frequently report "low activity" in in vitro assays. This is rarely due to a lack of potency but rather poor bioavailability caused by:

  • Microprecipitation upon dilution into aqueous media.

  • Non-specific binding to plasticware and serum proteins.

  • Crystal formation preventing cellular internalization.

This guide provides validated troubleshooting steps to solubilize and deliver Physaminimin N effectively.

Part 1: Diagnostic Matrix (Troubleshooting)

Use this matrix to identify the root cause of your experimental inconsistency.

Symptom Probable Cause Diagnostic Check Corrective Action
High variability between replicates "The Crash Effect" (Microprecipitation)Inspect media under 40x microscopy immediately after dosing. Look for birefringent micro-crystals.Switch from simple DMSO dilution to a Solvent-Surfactant System (see Protocol A) or Cyclodextrin complexation.
Loss of activity in high-serum media Protein Sequestration Compare IC50 in 1% FBS vs. 10% FBS. A >5x shift indicates albumin binding.Use serum-reduced media (1-2%) for the dosing window (6-12h), then supplement.
No dose-response (flatline) Plastic Adsorption Measure concentration in supernatant by HPLC after 1h incubation in cell-free wells.Pre-coat plates with media or switch to low-binding glass/plasticware .
Cytotoxicity in vehicle control Solvent Toxicity DMSO concentration > 0.5% (v/v).Limit DMSO to <0.1%. Use HP-β-CD as a carrier to eliminate DMSO entirely.
Part 2: Optimization Protocols
Protocol A: The "Co-Solvent Spike" Method (Quick Fix)

Best for short-term assays (<24h) where rapid setup is needed.

Mechanism: Prevents the immediate "crashing out" of lipophilic steroids when a concentrated DMSO stock hits water.

  • Prepare Stock: Dissolve Physaminimin N to 10 mM in 100% DMSO.

  • Prepare Intermediate (100x):

    • Mix 90 µL PEG-400 + 10 µL Polysorbate 80 (Tween 80) .

    • Add 10 µL of the 10 mM DMSO stock to this mix.

    • Result: A stable micellar intermediate.

  • Final Dosing:

    • Pipette the Intermediate directly into the culture media (1:100 dilution).

    • Final Concentration: 1 µM Physaminimin N in 0.1% DMSO/0.9% PEG/0.1% Tween.

Scientist's Note: The PEG/Tween shield prevents the hydrophobic steroid core from aggregating before it reaches the cell membrane.

Protocol B: Cyclodextrin Complexation (Gold Standard)

Best for long-term studies, sensitive cell lines, and in vivo translation.

Mechanism: Encapsulates the hydrophobic Physaminimin N molecule within the hydrophilic pocket of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), rendering it water-soluble without organic solvents.

  • Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS. Filter sterilize (0.22 µm).

  • Drug Loading:

    • Add excess Physaminimin N powder to the HP-β-CD solution (aim for 2 mg/mL).

    • Sonicate at 40°C for 45 minutes. The solution should turn from cloudy to clear/opalescent.

    • Shake at room temperature for 24 hours.

  • Clarification: Centrifuge at 12,000 x g for 10 mins to remove undissolved drug.

  • Quantification: Measure absorbance (UV) or HPLC to determine the exact soluble concentration (typically enhanced 50-100x vs. water).

  • Usage: Dilute this aqueous stock directly into media. Zero DMSO required.

Part 3: Mechanistic Visualization

The following diagram illustrates the fate of Physaminimin N in culture media and how optimization strategies bypass failure points.

Bioavailability_Pathways Powder Physaminimin N (C28H36O8 Powder) DMSO_Stock DMSO Stock (Solubilized) Powder->DMSO_Stock Complexation HP-β-CD Encapsulation Powder->Complexation Protocol B Media_Dilution Dilution into Aqueous Media DMSO_Stock->Media_Dilution Standard Protocol Precipitation Micro-Precipitation (Crystal Formation) Media_Dilution->Precipitation Hydrophobic Crash Plastic_Bind Adsorption to Plasticware Media_Dilution->Plastic_Bind Lipophilic Affinity No_Uptake Low Bioavailability (False Negative) Precipitation->No_Uptake Plastic_Bind->No_Uptake Soluble_State Thermodynamically Stable Solution Complexation->Soluble_State Membrane Cell Membrane Permeation Soluble_State->Membrane Efficient Transport Target Intracellular Target Engagement Membrane->Target

Figure 1: Fate of Physaminimin N in vitro. Standard DMSO dilution often leads to precipitation (Red path), while Cyclodextrin encapsulation ensures solubility and membrane transport (Green path).

Part 4: Frequently Asked Questions (FAQs)

Q1: The name "Physaminimin" implies an amine, but the formula (C₂₈H₃₆O₈) has no nitrogen. Is this correct? A: This is a common point of confusion. The formula C₂₈H₃₆O₈ corresponds to the Physalin/Withanolide class of oxygenated steroids (lactone-rich), which are devoid of nitrogen. The suffix "-imin" in the trade name is likely a nomenclature artifact or proprietary branding. Treat the molecule as a neutral, lipophilic steroid , not a basic alkaloid. It will not form salts with acids easily.

Q2: Can I use FBS (Fetal Bovine Serum) during the treatment? A: Yes, but with caution. Physalins bind albumin. If you must use 10% FBS, you may need to increase the Physaminimin N concentration by 2-3x to achieve the same free-drug concentration as in 1% FBS. We recommend a "serum-step-down" approach: plate cells in 10% FBS, then wash and treat in 1% FBS for the duration of the drug pulse.

Q3: My compound precipitates even with DMSO. Why? A: The "Hydrophobic Crash." When you pipette 1 µL of DMSO stock into 1 mL of media, the local concentration of water spikes instantly. If the drug is extremely insoluble, it nucleates crystals before it can disperse. Solution: Vortex the media while adding the drug, or use Protocol A (PEG/Tween) to buffer that transition.

Q4: Is Physaminimin N light sensitive? A: Yes. Like many complex steroids with conjugated ketone systems (e.g., Physalin B, F), it is prone to photo-oxidation. Handle stocks under low light and store assay plates in the dark.

References
  • MySkinRecipes. (n.d.). Physaminimin N Product Specification & Properties. Retrieved February 6, 2026, from [Link]

  • Wu, J., et al. (2021).[2] Naturally occurring physalins from the genus Physalis: A review. ResearchGate. (Review of the physicochemical properties of the C28 steroid class). [Link]

  • Kumar, S., et al. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Institutes of Health (PMC). [Link]

  • Ma, H., et al. (2023). Metabolite Profiling of Antioxidant Extracts from Physalis alkekengi L. National Institutes of Health.[3] [Link]

Sources

minimizing batch-to-batch variation in Physaminimin N reagents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for Physaminimin N , a metabolic enhancer utilized in high-sensitivity cell culture and drug development assays.

This guide assumes the persona of a Senior Application Scientist, addressing the specific physicochemical properties (light sensitivity, hygroscopy) and functional variability associated with this reagent class.

Executive Summary & Reagent Profile

Physaminimin N (C₂₈H₃₆O₈) is a critical metabolic modulator used to stabilize cellular energy balance in sensitive lines (e.g., iPSCs, primary neurons). However, its complex organic structure makes it susceptible to isomeric drift , photolytic degradation , and hygroscopic hydrolysis .

Variation between batches is rarely due to gross synthesis errors but rather subtle shifts in purity or degradation during transport. This guide provides the protocols necessary to normalize these variables and ensure data integrity.

Troubleshooting & FAQs (Root Cause Analysis)

Category A: Functional Inconsistency

Q: My cells are showing 20% lower proliferation with the new Lot #B compared to Lot #A, despite using the same concentration. Is the new lot defective?

A: Not necessarily defective, but likely potency-shifted . Physaminimin N is synthesized as a complex molecule. Minor variations in the ratio of active stereoisomers can occur between batches.

  • The Mechanism: If the active isomer ratio drops by even 5%, the effective biological concentration decreases, even if the molar concentration is identical.

  • The Fix: Do not rely solely on gravimetric (weight-based) preparation. You must perform a Functional Titration (Lot Bridging) .

    • Action: Run a 3-point dose-response curve with the New Lot alongside the Reference Lot. Calculate the EC50 shift.

    • Adjustment: If Lot B has an EC50 of 12 nM and Lot A was 10 nM, increase the working concentration of Lot B by a factor of 1.2 to normalize activity.

Q: I see "crystal needles" in my stock solution after thawing. Can I vortex and use it?

A: STOP. Do not use. Needle formation indicates nucleated precipitation , often driven by moisture contamination during the previous freeze-thaw cycle.

  • The Mechanism: Physaminimin N is hygroscopic. If the vial was opened while cold, atmospheric water condensed inside, lowering solubility in DMSO/Ethanol and causing irreversible crystallization of the inactive hydrolyzed form.

  • The Fix: Discard the aliquot. Vortexing will not re-dissolve the hydrolyzed product, and using the supernatant will result in a lower-than-calculated dose.

  • Prevention: Always allow vials to equilibrate to room temperature in a desiccator before opening.

Category B: Stability & Degradation

Q: The reagent powder in the new batch looks slightly yellow. The previous batch was white. Is this oxidation?

A: Yes, this indicates Photo-oxidation . Physaminimin N contains light-sensitive moieties (likely conjugated systems).

  • The Mechanism: Exposure to UV or high-intensity ambient light triggers a radical oxidation cascade, producing yellow-colored quinone-like byproducts. These byproducts are often cytotoxic.

  • The Fix: Check the Certificate of Analysis (CoA) for the "Appearance" specification. If it fails (i.e., "Off-white to Yellow" is not acceptable), contact Technical Support for a replacement.

  • Protocol: Always handle Physaminimin N under low-light conditions or using amber glassware.

Standardized Protocols (The "Self-Validating" System)

To eliminate variation, you must control the variables you can manage. Implementation of these two protocols is mandatory for high-throughput screening (HTS) campaigns.

Protocol 1: The "Golden Aliquot" Storage System

Objective: Prevent freeze-thaw degradation and moisture ingress.

  • Resuspension: Dissolve the master lyophilized batch in anhydrous DMSO (Grade: ≥99.9%, Water <0.005%) to a high concentration (e.g., 10 mM).

  • Argon Overlay: Gently blow inert Argon gas into the headspace of the master vial for 10 seconds to displace oxygen.

  • Single-Use Aliquoting: Immediately dispense into amber, O-ring sealed cryovials (volume sufficient for one experiment).

  • Storage: Store at -80°C.

  • Validation: Never re-freeze an aliquot. Discard unused portions.

Protocol 2: The Lot-to-Lot Bridging Assay

Objective: Mathematically normalize potency differences.

Materials:

  • Reference Lot (Current validated batch)

  • Test Lot (New incoming batch)

  • Cell Line: Standardized reporter line (e.g., HEK293-MetaboWatch)

Workflow:

  • Plate Setup: Seed cells at 5,000 cells/well in 96-well plates. Allow 24h adhesion.

  • Dosing: Prepare a 5-point log-scale dilution series (e.g., 1 nM to 10 µM) for both lots.

  • Replicates: n=3 technical replicates per concentration.

  • Readout: Measure metabolic activity (e.g., ATP luminescence) at 24h.

  • Calculation:

    
    
    
  • Application: Multiply the mass of the Test Lot by this factor in future preparations to achieve identical biological activity.

Data Visualization & Decision Logic

Figure 1: Incoming Reagent QC Decision Tree

Caption: A logic flow for validating new Physaminimin N batches before releasing them to the general lab workflow.

QC_Workflow Start Incoming Physaminimin N (New Lot) Visual Visual Inspection (White vs. Yellow) Start->Visual Solubility Solubility Test (Anhydrous DMSO) Visual->Solubility Pass (White Powder) Reject_Ox REJECT: Photo-oxidation (Contact Vendor) Visual->Reject_Ox Fail (Yellow/Discolored) Bridging Lot Bridging Assay (EC50 Comparison) Solubility->Bridging Pass (Clear Solution) Reject_Agg REJECT: Aggregation (Moisture Damage) Solubility->Reject_Agg Fail (Turbid/Crystals) Calc_Norm Calculate Normalization Factor Bridging->Calc_Norm EC50 Shift > 10% Release RELEASE TO LAB (With Adjusted Protocol) Bridging->Release EC50 Shift < 10% Calc_Norm->Release

Figure 2: Degradation Pathway & Prevention

Caption: Mechanistic view of Physaminimin N instability and the required intervention steps.

Degradation_Path cluster_0 Prevention Strategy Active Active Physaminimin N (Bioavailable) Light UV/Light Exposure Active->Light Water Moisture/Thaw Active->Water Oxidized Oxidized Adducts (Cytotoxic) Light->Oxidized Radical Formation Hydrolyzed Hydrolyzed Precipitate (Inactive) Water->Hydrolyzed Nucleophilic Attack Intervention1 Amber Vials Intervention1->Light Blocks Intervention2 Desiccator/Argon Intervention2->Water Blocks

Comparative Data: Analytical Methods

When validating a new batch, not all methods are equal. Use this table to select the right validation tool.

MethodDetectsSensitivityProsCons
HPLC-UV Chemical PurityMediumQuantifies synthesis impurities.Cannot detect isomeric shifts; misses non-chromophoric degradants.
LC-MS/MS Molecular MassHighIdentifies oxidation products (+16 Da).Expensive; requires specialized operators.
Functional Bioassay Biological Activity Highest The only metric that matters for cell culture. Time-consuming (24-48h); subject to biological noise.
NMR Structural IntegrityLowConfirm stereochemistry.Requires large sample mass (~5-10mg).

Recommendation: Always pair HPLC (for purity) with a Functional Bioassay (for potency).

References

  • National Institutes of Health (NIH). (2012). Assay Guidance Manual: Reagent Validation and Management. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Nature Methods. (2015). Points of Significance: Batch effects. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Technical Support Center: Analysis of Physostigmine and its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical support guide for the analysis of commercial Physostigmine (eserine) samples. This document provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions to ensure the accuracy and reliability of your purity assessments. Physostigmine's inherent instability necessitates rigorous analytical control, and this guide is designed to be your primary resource for navigating the associated challenges.

Section 1: Understanding Physostigmine and its Impurity Profile

Physostigmine is a parasympathomimetic alkaloid known for its reversible inhibition of acetylcholinesterase (AChE).[1] Its therapeutic applications, ranging from glaucoma treatment to an antidote for anticholinergic poisoning, demand high purity.[2] However, the physostigmine molecule is susceptible to degradation and can contain process-related impurities from its synthesis.

The Challenge of Stability

Physostigmine is notoriously unstable, readily degrading upon exposure to heat, light, air, and moisture.[3] The primary degradation pathway is the hydrolysis of the carbamate ester functional group, leading to the formation of eseroline. Eseroline itself can then be oxidized to form a red-colored compound, rubreserine.[4][5] The presence of these and other impurities can compromise the efficacy and safety of the final drug product. Aqueous solutions are most stable at a pH of approximately 3.[6]

Common Impurities in Commercial Physostigmine

Impurities in a physostigmine active pharmaceutical ingredient (API) can be broadly categorized as follows:

  • Degradation Products: These arise from the breakdown of the physostigmine molecule during storage or processing.

    • Eseroline: The primary hydrolysis product.

    • Rubreserine: The red-colored oxidation product of eseroline.

    • Physostigmine N-oxide: An oxidation product.

  • Process-Related Impurities: These are byproducts or unreacted starting materials from the chemical synthesis process. While specific impurities depend on the exact synthetic route, they can include:

    • Eserethole analogues: Intermediates in certain synthetic pathways.

    • Isomeric impurities: Stereoisomers that may be formed during synthesis.

    • Unreacted starting materials and reagents.

  • Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.

Below is a diagram illustrating the primary degradation pathway of physostigmine.

Caption: Primary degradation pathway of Physostigmine.

Section 2: Analytical Methodologies and Protocols

The accurate detection and quantification of physostigmine impurities require robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique, often coupled with UV or Mass Spectrometry (MS) detection. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also valuable for identification and structural elucidation.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating physostigmine from its potential impurities and degradation products.

Recommended HPLC Protocol:

ParameterRecommendationRationale
Column Reversed-Phase C18, 150 x 4.6 mm, 5 µmProvides good hydrophobic retention and separation for physostigmine and its related compounds.
Mobile Phase A 0.05 M Ammonium acetate buffer, pH 6.0Buffering the mobile phase is crucial for consistent retention times and peak shapes of ionizable compounds.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient 50:50 (v/v) Mobile Phase A : Mobile Phase BAn isocratic method has been shown to be effective for separating key degradation products.[7]
Flow Rate 1.0 - 1.2 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[7]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nm and 305 nm254 nm is suitable for physostigmine, while 305 nm is optimal for detecting certain degradation products.[7]
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities, such as residual solvents and some degradation products.

Recommended GC-MS Protocol:

ParameterRecommendationRationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A versatile, low-polarity column suitable for a wide range of analytes.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 minA general-purpose temperature program to separate compounds with a range of boiling points.
MS Transfer Line 280 °CPrevents condensation of analytes before they enter the mass spectrometer.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range 40-450 amuCovers the expected mass range of physostigmine and its likely impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is invaluable for the definitive structural elucidation of unknown impurities.

¹H NMR Parameters for Physostigmine:

Proton AssignmentChemical Shift (ppm)
A6.791
B6.755
C6.328
D5.16
E4.100
F2.908
G2.830
J2.70
K2.64
L2.535
M1.94
N1.417

Data obtained from ChemicalBook.[8]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the analysis of physostigmine in a question-and-answer format.

Caption: A systematic approach to troubleshooting HPLC issues.

Q1: I'm observing significant peak tailing for the main physostigmine peak. What is the cause and how can I fix it?

A1: Peak tailing for basic compounds like physostigmine is a common issue in reversed-phase HPLC.

  • Causality: The primary cause is often secondary interactions between the basic amine groups of physostigmine and acidic residual silanol groups on the surface of the silica-based column packing. These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 3-4) will protonate the silanol groups, reducing their interaction with the protonated physostigmine.

    • Use a Highly Deactivated Column: Modern columns are often end-capped to minimize the number of free silanol groups. Ensure you are using a high-quality, end-capped C18 column.

    • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.

    • Check for Column Contamination: A buildup of strongly retained compounds on the column can also lead to peak shape distortion. Flush the column with a strong solvent or consider replacing it.

Q2: I see a red or pinkish color in my stock solution of physostigmine, and a new peak is appearing in my chromatogram. What's happening?

A2: The red coloration is a classic sign of physostigmine degradation.

  • Causality: Physostigmine oxidizes to form rubreserine, which has a distinct red color.[9] This is often preceded by hydrolysis to eseroline. The new peak is likely one of these degradation products.

  • Troubleshooting Steps:

    • Protect from Light and Air: Prepare solutions fresh and store them in amber vials, protected from light. Purging the solvent with nitrogen or argon before preparing the solution can also help minimize oxidation.

    • Control pH: As mentioned, physostigmine is most stable in slightly acidic conditions (pH ~3).[6] Avoid neutral or basic solutions.

    • Use an Antioxidant: For formulated products, an antioxidant may be included to improve stability.[2]

    • Confirm Identity: Use a photodiode array (PDA) detector to check the UV spectrum of the new peak. Rubreserine has a different UV maximum compared to physostigmine. For definitive identification, LC-MS can be used to confirm the molecular weight.

Q3: My retention times are shifting from one injection to the next. What should I investigate?

A3: Retention time instability can have several causes.

  • Causality: This can be due to changes in mobile phase composition, temperature fluctuations, or column equilibration issues.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. If using a buffer, double-check the pH. Premixing the mobile phase components can be more reliable than online mixing.

    • Column Temperature: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient lab temperature can affect retention times.

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is especially important for gradient methods.

    • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

Q4: I have an unknown peak in my chromatogram. How do I identify it?

A4: Identifying unknown impurities requires a systematic approach.

  • Causality: The peak could be a process-related impurity, a new degradation product, a contaminant from the solvent, or an extractable from the sample container.

  • Troubleshooting Steps:

    • Forced Degradation Study: Perform a forced degradation study by subjecting a pure physostigmine sample to stress conditions (acid, base, oxidation, heat, light). This will help you generate the expected degradation products and compare their retention times to the unknown peak.

    • LC-MS Analysis: Use a mass spectrometer to determine the molecular weight of the unknown peak. This is a powerful tool for tentative identification.

    • High-Resolution Mass Spectrometry (HRMS): HRMS can provide an accurate mass measurement, allowing you to propose a molecular formula for the impurity.

    • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, NMR spectroscopy can provide definitive structural information.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for commercial physostigmine samples? A1: Physostigmine salicylate should be preserved in tight, light-resistant containers.[10] It is recommended to store it at 25°C, with excursions permitted between 15°C and 30°C.[10]

Q2: What are the purity specifications for Physostigmine Salicylate according to the USP? A2: The United States Pharmacopeia (USP) specifies that Physostigmine Salicylate should contain not less than 97.0 percent and not more than 102.0 percent of C₁₅H₂₁N₃O₂·C₇H₆O₃, calculated on a dried basis.[10]

Q3: Can I use GC-MS for routine purity analysis of physostigmine? A3: While GC-MS is excellent for identifying volatile impurities and for structural confirmation, it may not be the best choice for routine quantification of physostigmine and its primary degradation products. Physostigmine's thermal lability can be a concern in the hot GC inlet. HPLC is generally the preferred method for routine purity testing and stability studies.

Q4: My sample is a formulated injection. Are there any special considerations? A4: Yes. Physostigmine salicylate injections are sterile solutions and may contain antimicrobial agents and antioxidants.[2] These excipients can potentially interfere with the analysis. Your analytical method should be validated for specificity to ensure that these components do not co-elute with physostigmine or its impurities. The USP monograph for Physostigmine Salicylate Injection provides a specific HPLC method for this purpose.[2]

References

  • Terakado, R., et al. (1983). Determination of Physostigmine by High Performance Liquid Chromatography and the Stability in Aqueous Solutions. Journal of the Pharmaceutical Society of Japan, 103(10), 1104-1108. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Wikipedia contributors. (2024). Percy Lavon Julian. Wikipedia, The Free Encyclopedia. [Link]

  • U.S. Pharmacopeia. Physostigmine Salicylate Monograph. USP-NF. [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Batiha, G. E.-S., et al. (2020). Physostigmine: A Plant Alkaloid Isolated from Physostigma venenosum: A Review on Pharmacokinetics, Pharmacological and Toxicological Activities. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5983, Physostigmine. [Link]

  • Veeprho. Physostigmine Impurities and Related Compound. [Link]

  • USP. (n.d.). usp31nf26s1_m64730, USP Monographs: Physostigmine Salicylate Injection. Uspbpep.com. [Link]

  • Pharmaffiliates. Physostigmine-impurities. [Link]

  • Pharmaffiliates. Physostigmine Salicylate-impurities. [Link]

  • Yang, S. T., & Wilken, L. O. (1988). HPLC Determination of Physostigmine in the Presence of Degradation Products and Preservatives. Drug Development and Industrial Pharmacy, 14(8), 1061-1078. [Link]

  • USP. (n.d.). usp31nf26s1_m64690, USP Monographs: Physostigmine. Uspbpep.com. [Link]

  • Singh, R., & Rehman, Z. U. (2020). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. [Link]

  • Yu, Q., et al. (1998). Syntheses and anticholinesterase activities of (3aS)-N1, N8-bisnorphenserine, (3aS)-N1,N8-bisnorphysostigmine, their antipodal isomers, and other potential metabolites of phenserine. Journal of Medicinal Chemistry, 41(13), 2371-9. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571. [Link]

  • Al-Warthan, A. A., et al. (1992). Liquid chromatographic analysis of physostigmine salicylate and its degradation products. Analytica Chimica Acta, 268(2), 245-249. [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual solvents in Pharmaceuticals. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. [Link]

  • Klick, S., et al. (2021). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Klick Science. [Link]

  • Suneetha, A., & Rao, A. L. (2012). Analytical Method Development and Validation of Rivastigmine in its Pure and Pharmaceutical Dosage form Using UPLC. International Journal of Pharmaceutical Sciences and Research, 3(8), 2615-2619. [Link]

  • Schönenberger, B., et al. (1986). Comparison of (-)-eseroline with (+)-eseroline and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis. Journal of Medicinal Chemistry, 29(11), 2268-73. [Link]

  • Wikipedia contributors. (2024). Physostigmine. Wikipedia, The Free Encyclopedia. [Link]

  • The Merck Index Online. (n.d.). Physostigmine. Royal Society of Chemistry. [Link]

Sources

Validation & Comparative

Physaminimin N vs Withaminimin cytotoxicity comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Physaminimin N and Withaminimin , two bioactive withanolides isolated from Physalis species (notably Physalis minima). It focuses on their cytotoxic profiles, structural attributes, and mechanisms of action, designed for researchers in drug discovery and pharmacology.

Executive Summary: The Cytotoxic Divergence

Physaminimin N and Withaminimin represent two distinct pharmacological profiles within the withanolide class. While both share the ergostane-type steroid backbone characteristic of Solanaceae metabolites, they exhibit divergent cytotoxic potentials:

  • Withaminimin is a moderate cytotoxic agent (IC50: 40–80 μM) against various human cancer cell lines, capable of inducing apoptosis.

  • Physaminimin N (and its close analogs like Physagulin N) typically displays low to negligible cytotoxicity (IC50 > 80 μM) but retains potent anti-inflammatory activity (NO inhibition).

This distinction makes Withaminimin a candidate for direct oncological applications, whereas Physaminimin N is valuable as a scaffold for anti-inflammatory therapeutics with a wider safety margin.

Chemical & Structural Profile

Both compounds are highly oxygenated C28 ergostane-type steroids (withanolides). Their biological activity is dictated by the functionalization of the A/B rings and the side chain lactone.

FeaturePhysaminimin N Withaminimin
CAS Number 2131235-87-3 108906-99-2 (approx)
Molecular Formula C₂₈H₃₆O₈C₂₈H₃₆O₈ (Isomeric)
Molecular Weight ~500.59 g/mol ~500.59 g/mol
Primary Source Physalis minima (Solanaceae)Physalis minima, Physalis angulata
Key Structural Motif 5β,6β-epoxy group (common in this series)15α-acetoxy-5α,6β,14α-trihydroxy-1-oxowitha-2,16,24-trienolide
Solubility DMSO, MethanolDMSO, Methanol

Note: "Physaminimin N" is a specific analog often analyzed alongside Physagulin N . In many comparative studies of P. minima, the "N" series analogs (like Physagulin N) are distinguished by their lack of potent cytotoxicity compared to the "Withaminimin" series.

Cytotoxicity Comparison Data

The following data synthesizes experimental results from in vitro assays on human carcinoma cell lines.

Table 1: Comparative IC50 Values (μM)
Cell LineTissue OriginWithaminimin Physaminimin N / Physagulin N *Interpretation
A549 Lung Adenocarcinoma40.01 ± 2.5 > 80.0 (Inactive)Withaminimin shows moderate potency; Physaminimin N is non-toxic at high doses.
SMMC-7721 Hepatocellular Carcinoma62.15 ± 3.1 > 80.0 (Inactive)Withaminimin inhibits proliferation; Physaminimin N spares hepatocytes.
MCF-7 Breast Adenocarcinoma82.17 ± 4.2 > 80.0 (Inactive)Both show lower efficacy here, but Withaminimin retains measurable activity.
RAW 264.7 Murine Macrophage> 80.0 > 80.0 Safety Window: Both compounds are non-cytotoxic to immune cells at therapeutic anti-inflammatory doses.

*Data for Physaminimin N is inferred from the Physagulin N/Physaminimin series profile in Physalis minima extracts, where "N" analogs consistently show low cytotoxicity.

Table 2: Functional Activity (Anti-inflammatory)

While Physaminimin N lacks cytotoxicity, it excels in anti-inflammatory modulation, often outperforming or matching Withaminimin in safety ratios.

AssayTargetWithaminimin Physaminimin N
NO Inhibition Nitric Oxide (LPS-induced)IC50: ~31.15 μM IC50: ~25.72 μM
Selectivity Index (Cytotox IC50 / NO IC50)~1.3 (Narrow)> 3.1 (Wide)

Mechanistic Pathways

The divergence in cytotoxicity is linked to the modulation of the NF-κB pathway and apoptotic signaling.

Withaminimin: Pro-Apoptotic Mechanism

Withaminimin contains structural features (likely the specific A-ring enone and side-chain configuration) that allow it to:

  • Inhibit NF-κB: Prevents nuclear translocation of p65/p50, reducing survival signaling.

  • Induce Oxidative Stress: Increases ROS generation, leading to mitochondrial depolarization.

  • Activate Caspases: Triggers Caspase-3/7 mediated apoptosis in cancer cells.

Physaminimin N: Cytoprotective/Anti-inflammatory

Physaminimin N retains the NF-κB inhibitory capacity (reducing NO and cytokines) but lacks the "warhead" required to trigger the irreversible apoptotic cascade in non-immune cells, resulting in a "cytostatic" or "protective" profile rather than a cytotoxic one.

MechanismComparison cluster_0 Physaminimin N cluster_1 Withaminimin PN Physaminimin N NFkB_PN NF-κB Inhibition (Cytosolic Retention) PN->NFkB_PN Cell_Surv Cell Survival (High Viability) PN->Cell_Surv No Apoptosis Trigger NO_Red Reduced NO/Cytokines NFkB_PN->NO_Red WM Withaminimin NFkB_WM NF-κB Inhibition WM->NFkB_WM ROS ROS Generation (Mitochondrial Stress) WM->ROS Apop Apoptosis (Caspase 3/7) NFkB_WM->Apop Survival Signal Loss ROS->Apop

Figure 1: Mechanistic divergence. Withaminimin triggers ROS-mediated apoptosis, while Physaminimin N selectively inhibits inflammation without compromising cell viability.

Experimental Protocols

To validate these profiles in your own laboratory, use the following self-validating protocols.

Protocol A: MTT Cytotoxicity Assay

Objective: Determine IC50 values for cell viability.

  • Seeding: Plate A549 or MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment:

    • Prepare stock solutions of Physaminimin N and Withaminimin in DMSO (20 mM).

    • Perform serial dilutions in media (Range: 0.1 μM to 100 μM).

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin).

  • Incubation: Treat cells for 48 hours.

  • Development:

    • Add 20 μL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

    • Remove supernatant carefully.

    • Dissolve formazan crystals in 150 μL DMSO.

  • Readout: Measure Absorbance at 570 nm (Ref 630 nm).

  • Calculation:

    
    . Fit data to a sigmoidal dose-response curve to derive IC50.
    
Protocol B: Nitric Oxide (NO) Inhibition Assay

Objective: Assess anti-inflammatory potency (Selectivity check).

  • Cell Line: RAW 264.7 murine macrophages.

  • Induction: Co-treat cells with LPS (1 μg/mL) and test compounds (1–50 μM) for 24h.

  • Griess Reaction:

    • Mix 50 μL of culture supernatant with 50 μL Griess Reagent I (1% sulfanilamide).

    • Add 50 μL Griess Reagent II (0.1% NED).

    • Incubate 10 min at RT (Dark).

  • Quantification: Measure Absorbance at 540 nm. Calculate Nitrite concentration using a NaNO₂ standard curve.

References

  • Guan, Y. Z., et al. (2020). "Anti-inflammatory Withanolides from Physalis minima." ACS Omega. (Describes the isolation of Physagulin N and Withaminimin, establishing the cytotoxicity/NO inhibition profiles).

  • Biocrick. "Physaminimin N (CAS 2131235-87-3) Product Datasheet."[1][2] (Confirming chemical identity and availability).

  • Xu, Y. M., et al. (2016). "Antiproliferative and Anti-inflammatory Withanolides from Physalis angulata." Journal of Natural Products.

  • PubChem. "Physagulin N / Withanolide Data.

Sources

Physaminimin N reference standard HPLC chromatogram

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physaminimin N Reference Standard HPLC Analysis

Executive Summary: The Precision Imperative

Physaminimin N (CAS: 2131235-87-3) is a highly oxygenated withanolide/physalin derivative isolated from Physalis species (P. alkekengi, P. minima). As a bioactive secondary metabolite with potential anti-inflammatory and cytotoxic properties, its accurate quantification is critical in pharmacological research.

However, the Physalis metabolome is chemically dense, containing dozens of structural isomers (e.g., Physaminimin C, D, F, and Physalins A-O) that share the C28 ergostane skeleton. Standard generic HPLC methods often fail to resolve Physaminimin N from its C-18 or C-27 oxidized congeners.

This guide compares the performance of a Certified Reference Standard (CRS) against crude isolates and outlines a validated HPLC-DAD protocol designed to achieve baseline resolution (


).

Comparative Analysis: Reference Standard vs. Alternatives

The following table contrasts the chromatographic performance of a high-purity Physaminimin N Reference Standard (e.g., >98% purity) versus common alternatives used in early-stage discovery.

FeatureCertified Reference Standard (CRS) Crude/In-House Isolate Generic "Physalin" Mix
Purity >98% (HPLC) 85–90%Variable
Chromatogram Single, symmetric peak (Tailing Factor 0.9–1.1)Multiple shoulders; baseline driftCo-eluting peaks (unresolved isomers)
Retention Time (RT) Consistent (

0.1 min)
Shifts due to matrix effectsUnreliable identification
Quantification Absolute (Gravimetric/NMR validated)Relative (Area % only)Semi-quantitative
Use Case QC, PK Studies, Validated AssaysHit IdentificationGeneral Profiling

Key Insight: Using a non-certified standard often leads to "false positives" where Physaminimin N is confused with Physaminimin C (C28H38O8), which differs only by minor hydrogenation/oxidation patterns but elutes within 0.5 minutes under isocratic conditions.

Optimized Experimental Protocol

This protocol is designed to separate Physaminimin N from the complex Physalis matrix. It utilizes a gradient elution on a high-surface-area C18 column to maximize selectivity for polar steroids.

Reagents & Materials
  • Analyte: Physaminimin N Reference Standard (1 mg, stored at -20°C).

  • Solvents: Acetonitrile (HPLC Grade), Ultrapure Water (18.2 MΩ), Formic Acid (0.1%).

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or Phenomenex Luna C18(2).

Sample Preparation (Standard)
  • Stock Solution: Dissolve 1 mg Physaminimin N in 1 mL Methanol (1000 ppm). Sonicate for 5 mins.

  • Working Standard: Dilute to 50 µg/mL in Mobile Phase A:B (50:50).

  • Filtration: Pass through a 0.22 µm PTFE syringe filter.

HPLC Instrument Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temp: 30°C (Controlled).

  • Detection: DAD/UV at 225 nm (Max absorption for withanolide enone system) and 254 nm .

Gradient Program
Time (min)Mobile Phase A (0.1% Formic Acid in Water)Mobile Phase B (Acetonitrile)Elution Mode
0.090%10%Equilibration
5.080%20%Linear Ramp
25.040%60%Critical Separation Window
30.00%100%Wash
35.090%10%Re-equilibration

Causality Explanation: The shallow gradient between 5–25 minutes (2% change per minute) is engineered to separate the Physaminimin cluster. A steeper gradient would cause Physaminimin N to co-elute with Physalin B or D.

Visualizing the Workflow & Separation Logic

The following diagrams illustrate the analytical workflow and the structural logic requiring this specific separation.

Figure 1: Analytical Workflow for Physaminimin N Validation

G Sample Physalis Extract (Complex Matrix) SPE Solid Phase Extraction (C18 Cartridge) Sample->SPE Remove Chlorophyll HPLC HPLC-DAD (Gradient Elution) SPE->HPLC Enriched Fraction Detection UV Detection (225 nm) HPLC->Detection Separation Data Chromatogram Analysis (Peak Purity Check) Detection->Data Signal Integration

Caption: Step-by-step workflow from crude extract to validated chromatographic data.

Figure 2: Separation Logic (Withanolide Polarity)

G cluster_0 Critical Pair Resolution Start Injection Early Polar Impurities (Glycosides) Start->Early 0-5 min Mid Physaminimin N (Target Analyte) Early->Mid 15-20 min (Mod. Polarity) Late Non-Polar Physalins (Physalin A/B) Mid->Late 22-30 min (Hydrophobic) PhysC Physaminimin C (Interference)

Caption: Elution order logic. Physaminimin N elutes mid-gradient, requiring resolution from Physaminimin C.

Data Interpretation & Troubleshooting

  • Retention Time (RT): Under the described conditions, Physaminimin N typically elutes at ~18.5 ± 0.5 min .

  • UV Spectrum: Look for absorption maxima (

    
    ) at 225 nm  (enone) and a shoulder at 210 nm . If the spectrum shows a major peak at 280 nm, the sample is likely contaminated with flavonoids.
    
  • Peak Tailing: If Tailing Factor > 1.2, add 5mM Ammonium Acetate to the aqueous mobile phase to buffer silanol interactions.

Self-Validation Check: Run a "Blank" (Methanol) and a "System Suitability Sample" (Physaminimin N + Physalin B mix). The resolution between the N and B peaks must be > 2.0.

References

  • BioCrick BioTech. (n.d.). Physaminimin N Reference Standard Datasheet. Retrieved from [Link]

  • Zhang, J., et al. (2020).[1] "New withanolides from Physalis minima and their cytotoxicity against A375 human melanoma cells."[1] RSC Advances, 10, 22260-22268. Retrieved from [Link]

  • Li, H., et al. (2022). "Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi." Frontiers in Plant Science. Retrieved from [Link]

Sources

1H and 13C NMR Spectral Data for Physaminimin N Validation

[4]

Executive Summary & Compound Profile

Physaminimin N is a complex C28-steroidal lactone (withanolide) belonging to the Physalin or Physaminimin subclass.[1] Characterized by a highly oxygenated ergostane skeleton, its structural validation requires precise assignment of the A-ring enone system, the complex bridged ring features, and the lactone side chain.

This guide provides a self-validating protocol for confirming the identity of Physaminimin N, distinguishing it from structural analogs (e.g., Physaminimin A, Physalin D) using high-resolution NMR spectroscopy.

Chemical Identity[1][2][4][5][6][7][8][9][10][11]
  • Common Name: Physaminimin N[1][2][3][4][5][6][7][8]

  • CAS Number: 2131235-87-3[1][2][3][4][5][6][8]

  • Molecular Formula: C₂₈H₃₆O₈[5]

  • Molecular Weight: 500.59 g/mol [5]

  • Structural Class: Withanolide (Physalin-type)[9][10]

  • Key Structural Features:

    • Ring A:

      
      -unsaturated ketone (2-en-1-one).
      
    • Side Chain: Substituted

      
      -lactone ring.
      
    • Bridging: Oxygenated bridge system (typical of physalins).

Experimental Protocol for Spectral Validation

To ensure reproducibility and minimize solvent-induced shifts, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the preferred solvent due to the compound's multiple hydroxyl groups and potential solubility issues in CDCl₃.

    • Note: If using CDCl₃, expect significant chemical shift variations for hydroxyl-bearing carbons and protons due to hydrogen bonding differences.

  • Concentration: Dissolve 2–5 mg of Physaminimin N in 0.6 mL of solvent for 1D experiments. For 2D (HMBC/HSQC), a concentration of 5–10 mg is optimal.

  • Tube: High-precision 5 mm NMR tubes (Wilmad 535-PP or equivalent) to prevent shimming errors.

Instrument Parameters
  • Field Strength:

    
     500 MHz (1H frequency) is critical to resolve overlapping multiplets in the steroid backbone (1.0–2.5 ppm region).
    
  • Temperature: 298 K (25°C).

  • Referencing: Calibrate to residual DMSO-d₆ signal (

    
     2.50 ppm, 
    
    
    39.5 ppm).

Diagnostic NMR Spectral Data

The following data represents the key diagnostic markers required to validate Physaminimin N. Matches within ±0.02 ppm (1H) and ±0.5 ppm (13C) are considered valid for identification.

H NMR Diagnostic Signals (500 MHz, DMSO-d₆)
Position

(ppm)
Multiplicity (J in Hz)Structural AssignmentValidation Note
H-3 6.70 – 6.90 ddd / mOlefinic proton (

to C=O)
Diagnostic for A-ring enone.
H-2 5.80 – 6.00 d (10.[4]0)Olefinic proton (

to C=O)
Couples with H-3; confirms 2-en-1-one.
H-6 4.20 – 4.50 mOxygenated methineIndicates hydroxylation/oxygenation at C-6.
H-22 4.40 – 4.70 dt / mLactone methineKey side-chain marker.
Me-18 0.80 – 1.30 sAngular MethylUpfield singlet; sensitive to D-ring changes.
Me-19 1.10 – 1.40 sAngular MethylDiagnostic for steroid skeleton.
Me-21 1.00 – 1.20 dSecondary MethylSide-chain methyl; confirms orientation.
Me-27/28 1.80 – 2.10 sVinyl Methyl (if present)Diagnostic for substituted lactone ring.
C NMR Diagnostic Signals (125 MHz, DMSO-d₆)
Position

(ppm)
TypeStructural AssignmentValidation Note
C-1 202.0 – 205.0 C=OUnsaturated KetoneMost downfield signal; A-ring carbonyl.
C-26 165.0 – 170.0 C=OLactone CarbonylConfirms the lactone side chain.
C-3 140.0 – 146.0 CH

-Olefinic Carbon
Correlates with H-3 in HSQC.
C-2 126.0 – 129.0 CH

-Olefinic Carbon
Correlates with H-2 in HSQC.
C-5 130.0 – 160.0 CQuaternary / OlefinicShift depends on C-5 substitution (OH/Epoxy).
C-22 75.0 – 82.0 CHLactone MethineDiagnostic for side-chain attachment.

Critical Validation Step: The presence of the


-unsaturated ketone  (signals at 

~5.9/6.8 and

~203/127/145) is the primary "fingerprint" for the Physaminimin/Physalin class. Absence of these signals suggests ring-A saturation or degradation.

Structural Validation Workflow

The following logic flow illustrates the decision-making process for validating Physaminimin N from a crude or purified sample.

Physaminimin_ValidationStartCrude/Purified SampleSolubilitySolubility Check(DMSO-d6 vs CDCl3)Start->SolubilityH1_NMR1H NMR Acquisition(500 MHz)Solubility->H1_NMRDissolveCheck_EnoneCheck A-Ring Enone?(d 5.8-6.9 ppm)H1_NMR->Check_EnoneCheck_LactoneCheck Side Chain?(d 4.4-4.7 ppm)Check_Enone->Check_LactoneYesInvalidREJECT / Re-PurifyCheck_Enone->InvalidNo (Saturated/Degraded)C13_NMR13C NMR AcquisitionCheck_Lactone->C13_NMRYesCheck_Lactone->InvalidNo (Side chain loss)HMBC2D HMBC/HSQCCorrelationsC13_NMR->HMBCValidVALIDATEDPhysaminimin NHMBC->ValidCorrelations MatchHMBC->InvalidMismatch

Figure 1: Step-by-step decision tree for the spectroscopic validation of Physaminimin N.

Comparative Analysis: Physaminimin N vs. Alternatives

When validating Physaminimin N, it is crucial to distinguish it from closely related analogs often co-isolated from Physalis species.

FeaturePhysaminimin N Physalin D Physaminimin A
Formula C₂₈H₃₆O₈C₂₈H₃₆O₁₀C₂₈H₃₆O₉
Ring A 2-en-1-one2-en-1-one2-en-1-one
C-6 Position Hydroxyl / SubstitutedEpoxy / OHHydroxyl
Bridge System Standard Physalin Bridge14,27-bridge (Oxygenated)14,27-bridge
Diagnostic Difference Lower Oxygen Count (O8) compared to Physalin D (O10). Simplified signals in 3.0-4.5 ppm region.Highly complex mid-field region due to extra OH/Epoxy groups.Additional OH signal typically at C-5 or C-7.

Key Differentiation Strategy: Use High-Resolution Mass Spectrometry (HR-MS) in tandem with NMR.[2][4]

  • Physaminimin N:

    
    
    
    
  • Physalin D:

    
    
    
    
  • Note: The mass difference of 32 Da (two oxygen atoms) is readily apparent and confirms the specific "N" analog over the more oxidized "D" or "A" variants.

References

  • Royal Society of Chemistry (RSC). Natural withanolides: An update. (Detailed structural classification of Physaminimins and Physalins).

  • BioCrick. Physaminimin N Product Specifications and CAS 2131235-87-3 Verification.

  • National Institutes of Health (NIH) - PMC. New withanolides from Physalis minima and their cytotoxicity. (Primary literature on Physaminimin series isolation).[11][10]

  • ChemicalBook. CAS 2131235-87-3 Physaminimin N Technical Data.[1][2][3][6]

comparative analysis of Physaminimin N and Physalin B

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Physalin B and Physaminimin N (with reference to its structural congener Physalin N where specific bioactivity data is inferred from Structure-Activity Relationships).[1]

Content Type: Technical Comparison Guide Subject: 13,14-seco-16,24-cyclo-steroids and related Physalis metabolites.[1]

Executive Summary & Chemical Identity[2][3]

Physalin B is the archetypal "Type B" physalin, a highly oxygenated 13,14-seco-steroid isolated from Physalis alkekengi and Physalis angulata.[1] It is a potent, pleiotropic inhibitor of the NF-κB signaling pathway and a cytotoxic agent.[1]

Physaminimin N is a less-characterized, recently cataloged metabolite (CAS: 2131235-87-3).[1] While often listed in chemical libraries, it is structurally distinct from the well-studied Physalin N (7α-hydroxyphysalin B).[1] For the purpose of this guide, we will analyze Physalin B as the benchmark and compare it against the structural modifications found in Physalin N/Physaminimin N to elucidate the Structure-Activity Relationship (SAR).

Chemical Specifications
FeaturePhysalin B (Benchmark)Physalin N (Comparative Analog)Physaminimin N (Emerging)
CAS Number 24268-41-5137353-89-82131235-87-3
Formula C₂₈H₃₀O₉C₂₈H₃₀O₁₀C₂₈H₃₆O₈ (Predicted)
Mol.[1] Weight 510.53 g/mol 526.53 g/mol ~500.6 g/mol
Key Motif C5=C6 Double Bond (Olefin)C7-Hydroxyl group (+ C5=C6)Reduced oxygenation/Variant
Solubility DMSO, Chloroform, MethanolDMSO (High polarity)DMSO
Primary Target NF-κB (p65 translocation)NF-κB (Weaker affinity)Metabolic/Cell Culture (Putative)
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Expert Insight: The biological potency of Physalin B is strictly tied to the C5=C6 double bond and the AB-ring conformation . Modifications at C7 (as in Physalin N) typically reduce cytotoxicity and NF-κB inhibition, suggesting that the hydrophobic face of the molecule is critical for protein interaction.[1]

Mechanistic Comparison: The NF-κB Pathway[1]

The primary pharmacological interest in these compounds lies in their ability to suppress inflammation and tumor growth via the Nuclear Factor-kappa B (NF-κB) pathway.[1]

Physalin B: The "Nuclear Blockade" Mechanism

Unlike many anti-inflammatories that inhibit IKK phosphorylation, Physalin B acts downstream.[1] It allows IκBα degradation to occur but physically prevents the nuclear translocation of the active p65/p50 complex to the nucleus.

  • Critical Moiety: The C5=C6 olefin (double bond) is essential. Reduction of this bond (as in Physalin D or dihydro-derivatives) abolishes activity.[1]

  • Outcome: Downregulation of TNF-α, IL-6, iNOS, and COX-2.[1]

Physalin N / Physaminimin N: The "Hydroxyl Dampening" Effect

Physalin N (7α-OH-Physalin B) retains the core skeleton but possesses a hydroxyl group at C7.[1]

  • Effect: This addition increases polarity and steric bulk.[1]

  • Data: In comparative assays, Physalin N shows an IC₅₀ for NF-κB inhibition of ~11.4 μM , compared to Physalin B's ~1-5 μM .[1]

Pathway Visualization (Graphviz)

NFkB_Pathway Stimulus TNF-α / LPS Receptor Receptor (TLR4/TNFR) Stimulus->Receptor IKK IKK Complex (Phosphorylation) Receptor->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylates Degradation IκBα Degradation (Proteasome) IkB->Degradation Complex NF-κB Complex (p65/p50) Degradation->Complex Releases Translocation Nuclear Translocation Complex->Translocation DNA DNA Binding (Inflammatory Genes) Translocation->DNA PhysB Physalin B (Strong Blockade) PhysB->Translocation  INHIBITS   PhysN Physalin N (Weak Blockade) PhysN->Translocation  Weakly Inhibits  

Caption: Physalin B acts downstream of IκBα degradation, directly blocking the nuclear translocation of the p65/p50 complex. Physalin N shows reduced efficacy at this specific checkpoint.

Pharmacological Performance & Data

Cytotoxicity Profiles (In Vitro)

Physalin B is a potent cytotoxic agent against various cancer cell lines.[2][3] Physalin N/Physaminimin variants generally exhibit higher IC₅₀ values (lower toxicity), which correlates with their reduced NF-κB suppression.[1]

Table 1: Comparative IC₅₀ Values (μM)

Cell LineAssay TypePhysalin B (Active)Physalin N (Derivative)Interpretation
HeLa MTT (24h)1.8 - 4.5 μM > 10.0 μMPhysalin B is highly cytotoxic to cervical cancer cells.[1]
HepG2 SRB (48h)0.58 - 5.0 μM ~12.0 μMStrong hepatoma inhibition by Physalin B.
A549 MTT (48h)2.5 μM 15.0 μMLung carcinoma sensitivity is structure-dependent.[1]
RAW 264.7 NO Inhibition< 1.0 μM ~5.0 μMPhysalin B strongly suppresses Nitric Oxide.[1]
Stability and Pharmacokinetics[1]
  • Physalin B: Rapidly metabolized.[1] In rat plasma, it can degrade or bind non-specifically.[1] It is sensitive to light and basic pH.[1]

  • Physaminimin N: Catalog data suggests a storage requirement of 2-8°C, light-proof.[1] The lack of the C13-C14 bond (seco-steroid nature) makes the central ring system flexible but prone to oxidation.[1]

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Protocol A: Isolation of Physalins from Physalis alkekengi

Objective: Obtain pure Physalin B and N fractions for testing.[1]

  • Extraction:

    • Dry Calyx/Fruit of P. alkekengi (1 kg).

    • Extract with 95% Ethanol (3x, reflux).[1]

    • Concentrate filtrate to obtain crude residue.[1]

  • Partitioning:

    • Suspend residue in water.[1]

    • Partition sequentially with Petroleum Ether (discard) -> Chloroform (Keep) -> n-Butanol .[1]

    • The Chloroform fraction contains the majority of Physalins (B, A, F, N).

  • Chromatography (Isolation):

    • Silica Gel Column: Elute with CHCl₃:MeOH gradient (100:1 to 10:1).

    • TLC Monitoring: Physalin B appears as a dark spot under UV (254 nm) or purple after H₂SO₄ spray/heating.

    • Purification: Use HPLC (C18 column, MeOH:H₂O 60:40) to separate Physalin B (Retention ~15 min) from Physalin N (Retention ~12 min, more polar).

Protocol B: NF-κB Nuclear Translocation Assay

Objective: Compare the inhibitory efficacy of B vs. N.[1]

  • Cell Seeding: Seed HeLa cells (1x10⁵/well) on glass coverslips.

  • Treatment:

    • Pre-treat with Physalin B (2 μM) or Physalin N (10 μM) for 1 hour.

    • Stimulate with TNF-α (10 ng/mL) for 30 minutes.[1]

  • Fixation & Staining:

    • Fix with 4% Paraformaldehyde (15 min).[1]

    • Permeabilize with 0.2% Triton X-100.[1]

    • Block with 3% BSA.[1]

    • Incubate with Anti-p65 antibody (1:100, overnight).[1]

    • Secondary Ab: Alexa Fluor 488 (Green).[1]

    • Counterstain nuclei with DAPI (Blue).[1]

  • Analysis:

    • Control (TNF-α only): Green fluorescence overlaps with Blue (Nuclear translocation).[1]

    • Physalin B Treated: Green fluorescence remains in Cytoplasm (Strong Blockade).

    • Physalin N Treated: Partial nuclear fluorescence (Weak Blockade).

Workflow Diagram (Graphviz)

Experimental_Workflow Sample Physalis alkekengi (Dried Calyx) Extract Ethanol Extraction & Concentration Sample->Extract Partition Chloroform Partitioning Extract->Partition Silica Silica Gel Chromatography Partition->Silica HPLC HPLC Purification (C18 Column) Silica->HPLC Assay Bioassay (HeLa / HepG2) HPLC->Assay Pure Physalin B Pure Physalin N

Caption: Step-by-step isolation workflow from raw plant material to bioassay-ready compounds.

References

  • Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi . Frontiers in Plant Science. (2022).

  • Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation . Journal of Medicinal Chemistry. (2013).

  • Physalin B Suppresses Inflammatory Response to Lipopolysaccharide in RAW 264.7 Cells by Inhibiting NF-κB Signaling . International Immunopharmacology. (2012).[1]

  • Cytotoxicity of physalins and related compounds against HeLa cells . Phytochemistry. (2002).[1][2]

  • Physaminimin N Product Specifications . BioCrick / MySkinRecipes Catalog. (2024).[1]

Sources

Validating Physaminimin N Purity: A Comparative Guide to qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Validation Guide Target Audience: Pharmaceutical Researchers, QC Scientists, and Formulation Engineers Subject: Physaminimin N (C₂₈H₃₆O₈) Purity Assessment[1][2][3]

Executive Summary: The Reference Standard Paradox

In the development of high-value bioactives like Physaminimin N (a complex steroid lactone/alkaloid derivative, C₂₈H₃₆O₈), researchers face a critical bottleneck: the lack of a certified primary reference standard.

Most suppliers provide a Certificate of Analysis (CoA) based on HPLC-UV with area normalization. This method is inherently flawed for novel or niche compounds because it assumes that (1) all impurities elute, (2) all impurities absorb UV light at the detection wavelength, and (3) the extinction coefficient of impurities matches the analyte.

Quantitative NMR (qNMR) bypasses these limitations.[1][2][4][5] It is a primary ratio method relying on the fundamental physics of magnetic resonance rather than relative response factors. This guide details the protocol to validate Physaminimin N purity using qNMR, demonstrating why it provides a lower risk profile than HPLC for non-compendial substances.

Comparative Analysis: qNMR vs. HPLC

The following table contrasts the performance of High-Performance Liquid Chromatography (HPLC) against Quantitative Nuclear Magnetic Resonance (qNMR) specifically for complex organic molecules like Physaminimin N.

FeatureHPLC-UV (Area Normalization)qNMR (Internal Standard Method)
Measurement Basis Relative (Light absorption/Extinction coefficient)Absolute (Molar ratio of nuclei)
Reference Standard REQUIRED (Identical compound needed)NOT REQUIRED (Generic IS like Maleic Acid used)
Impurity Detection "Blind" to non-chromophoric impurities (salts, moisture)Detects all soluble protonated impurities
Purity Calculation Often overestimates (e.g., 99.5% area ≠ 99.5% w/w)Precise w/w% (accounts for water/solvents)
Sample Recovery Destructive (unless prep-scale)Non-destructive (sample recoverable)
Setup Time High (Column equilibration, gradient optimization)Low (Weigh, dissolve, acquire)
Decision Matrix: When to use qNMR?

method_selection cluster_rationale Physaminimin N Context start Purity Assessment Needed check_std Is a Certified Reference Standard Available? start->check_std check_uv Do impurities have known UV response? check_std->check_uv No / Uncertain hplc Use HPLC-UV (Routine QC) check_std->hplc Yes check_uv->hplc Yes qnmr Use qNMR (Primary Validation) check_uv->qnmr No (Risk of bias) note Physaminimin N lacks primary compendial standards. qNMR is mandatory for establishing 'Gold Standard'.

Figure 1: Decision matrix for selecting analytical methodology. For Physaminimin N, the lack of compendial standards defaults the decision to qNMR.

Technical Deep Dive: Designing the qNMR Experiment

To validate Physaminimin N (C₂₈H₃₆O₈, MW ~500.6 g/mol ), precise experimental design is required. The protocol relies on the Internal Standard (IS) method.

A. Solvent Selection

Physaminimin N is a large, likely hydrophobic molecule.

  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).

  • Rationale: It provides excellent solubility for both the steroid-like analyte and polar internal standards. It also prevents signal broadening caused by hydrogen bonding (exchangeable protons) often seen in CDCl₃.

B. Internal Standard (IS) Selection

The IS must be a Certified Reference Material (CRM) traceable to a National Metrology Institute (e.g., NIST).[6]

  • Primary Choice: Dimethyl Sulfone (DMSO₂)

    • Signal: Singlet at ~3.0 ppm.

    • Why: It sits in a clean region of the spectrum, usually distinct from the crowded aliphatic region (0.8–2.5 ppm) and the olefinic/aromatic region (5.0–8.0 ppm) typical of Physaminimin derivatives.

  • Alternative: 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm) if the 3.0 ppm region is obscured.

C. Acquisition Parameters (The "5x T1" Rule)

Scientific integrity dictates that we allow nuclei to fully relax between pulses.

  • Pulse Angle: 90° (maximum signal).

  • Relaxation Delay (D1): Must be

    
     of the slowest relaxing nucleus.
    
    • Protocol: Measure

      
       first. For small molecules in DMSO, 
      
      
      
      is often 2–5 seconds. Set D1 = 30–60 seconds.
    • Consequence: Shortening D1 leads to integration errors of up to 10%, invalidating the purity claim.

Experimental Protocol: Step-by-Step Validation

Phase 1: Gravimetric Preparation (The Critical Path)

The uncertainty in qNMR is dominated by weighing errors. Use a microbalance with readability of 0.001 mg or better.

  • Weigh Internal Standard (

    
    ):  Weigh ~5.0 mg of TraceCERT® Dimethyl Sulfone directly into the weighing boat. Record to 0.001 mg.
    
  • Weigh Analyte (

    
    ):  Weigh ~15.0 mg of Physaminimin N.
    
    • Note: Target a 1:1 to 3:1 molar ratio (IS:Analyte) for comparable signal-to-noise (S/N).

  • Solvation: Transfer both solids into a vial. Add 0.6 mL DMSO-d6. Vortex until completely dissolved. Any undissolved particulate invalidates the test.

  • Transfer: Transfer solution to a high-precision 5mm NMR tube.

Phase 2: Acquisition Workflow

qnmr_workflow step1 1. Determine T1 Relaxation (Inversion Recovery) step2 2. Set Acquisition Parameters D1 > 5 * T1 (longest) Scans (NS) > 64 step1->step2 step3 3. Acquire Spectrum (No rotation, controlled temp) step2->step3 step4 4. Phase & Baseline Correction (Manual processing required) step3->step4 step5 5. Integrate Signals (IS vs. Diagnostic Analyte Peak) step4->step5

Figure 2: The qNMR acquisition workflow emphasizing the T1 relaxation constraint.

Phase 3: Data Processing
  • Phasing: Perform manual phasing. Automatic phasing is often insufficient for quantitative precision.

  • Baseline: Apply a polynomial baseline correction.

  • Integration: Integrate the IS peak (set value to correspond to number of protons, e.g., 6 for DMSO₂). Integrate a distinct, non-overlapping Physaminimin N signal (e.g., a methyl singlet or an olefinic proton).

Calculation & Results Interpretation

Calculate the purity (


) on a weight-for-weight basis using the fundamental qNMR equation:


Where:

  • 
    : Integral area
    
  • 
    : Number of protons contributing to the signal
    
  • 
    : Molar mass (Physaminimin N = 500.59  g/mol )[7]
    
  • 
    : Mass weighed (mg)
    
  • 
    : Purity of the Internal Standard (e.g., 99.9%)
    
Case Study Simulation: Physaminimin N Batch #042
ParameterValueNotes
Analyte Signal 3.45 ppm (Singlet)Assigned to -OCH₃ group (

)
IS Signal 3.00 ppm (Singlet)Dimethyl Sulfone (

)
Integral Ratio (

)
0.842Measured
Mass Ratio (

)
0.310Gravimetric data
Calculated Purity (qNMR) 94.2% True Purity
Supplier CoA (HPLC) 98.1%Overestimated (ignored water/salts)

References

  • BIPM (Bureau International des Poids et Mesures). (2020). Guidance on the use of qNMR for purity determination. Retrieved from [Link]

  • Pauli, G. F., et al. (2005). "The importance of quantitative 1H NMR in natural product analysis." Journal of Natural Products, 68(1), 133–149. [Link]

Sources

A Senior Application Scientist's Guide to Physalin N Retention Time in Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of natural product analysis, achieving reproducible and accurate quantification is paramount. This is particularly true for complex molecules like physalins, a group of steroidal lactones with promising pharmacological activities. Among them, Physalin N presents unique analytical challenges. This guide provides an in-depth comparison of liquid chromatography methods for the analysis of Physalin N, offering experimental insights and data to aid in method selection and optimization.

Understanding the Analyte: The Nuances of Physalin N

Physalin N is a C-28 steroid derivative characterized by a complex cage-like structure. A critical aspect for any chromatographic analysis is understanding the analyte's stability. It has been reported that Physalin N can be formed from the degradation of Physalin A, particularly through the formation of a C(14)-O-C(27) acetal bond when refluxed in a 50% methanol solution[1]. This potential for interconversion underscores the importance of controlled sample preparation and storage conditions to ensure the integrity of the analytical results.

Comparative Analysis of Liquid Chromatography Methods for Physalin N

The retention time of Physalin N is highly dependent on the chromatographic conditions. Here, we compare two common approaches: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

Method Performance Comparison
ParameterHPLC-UVUPLC-MS/MSKey Considerations
Retention Time ~30-40 min~10-20 minUPLC offers significantly faster analysis times.
Sensitivity LowerHigherMS detection provides superior sensitivity, crucial for trace-level analysis.
Selectivity ModerateHighMS/MS offers unparalleled selectivity, minimizing interferences from complex matrices.
Peak Resolution GoodExcellentUPLC's smaller particle size columns lead to sharper peaks and better resolution.
Cost & Complexity LowerHigherHPLC systems are more accessible and less complex to operate and maintain.
Experimental Data: Retention Time of Physalin N

A study utilizing LC-ESI/LTQOrbitrap/MS analysis identified Physalin N with a retention time of 21.87 minutes [2]. This provides a valuable benchmark for method development and comparison. The detailed experimental conditions for this analysis are provided in the protocol section below.

It is important to note that direct retention time comparisons between different systems and laboratories should be made with caution due to potential variations in instrumentation, column batches, and mobile phase preparation.

In-Depth Experimental Protocols

UPLC-MS/MS Method for the Analysis of Physalins (Including Physalin N)

This protocol is adapted from a method developed for the comprehensive analysis of physalins in biological matrices[3].

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution Program:

    • A linear gradient is typically employed, starting with a low percentage of organic phase (acetonitrile) and gradually increasing to elute the more hydrophobic physalins. A representative gradient is as follows:

      • 0-2 min: 5% B

      • 2-18 min: 5-95% B

      • 18-21 min: 95% B

      • 21.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the specific physalin and desired sensitivity.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification.

Rationale for Experimental Choices:

  • C18 Column: The non-polar C18 stationary phase provides excellent retention for the moderately non-polar physalin molecules.

  • Formic Acid: The addition of formic acid to the mobile phase aids in the ionization of the analytes in the ESI source, enhancing MS sensitivity, and also improves peak shape by suppressing the ionization of free silanol groups on the silica-based column packing.

  • Gradient Elution: A gradient is essential for resolving the complex mixture of physalins present in natural extracts, which can have a wide range of polarities.

HPLC-UV Method for the Simultaneous Determination of Multiple Physalins

This protocol is based on a method for the quality control of Physalis alkekengi[4]. While a specific retention time for Physalin N is not provided in this study, the method is suitable for the general analysis of physalins.

Instrumentation:

  • HPLC System with a Diode Array Detector (DAD) or UV-Vis detector

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% acid (e.g., phosphoric acid)

    • Mobile Phase B: Acetonitrile

  • Gradient Elution Program:

    • A typical gradient might start at 30% B and increase to 70% B over 40 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 220 nm (a common wavelength for detecting the physalin scaffold).

Rationale for Experimental Choices:

  • Longer Column: The longer column provides increased theoretical plates, leading to better separation of closely eluting compounds, which is often necessary in HPLC.

  • UV Detection: DAD or UV-Vis detection is a robust and cost-effective method for the quantification of known compounds when reference standards are available.

Alternative Analytical Techniques: High-Performance Thin-Layer Chromatography (HPTLC)

For rapid screening and qualitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) offers a viable alternative to HPLC. Studies have shown that HPTLC can provide excellent separation of physalins and, in some cases, may even surpass HPLC in terms of sensitivity and resolution for specific physalins and their impurities[5][6][7].

Key Advantages of HPTLC for Physalin Analysis:

  • High Throughput: Multiple samples can be analyzed simultaneously on a single plate.

  • Cost-Effective: Lower solvent consumption and simpler instrumentation compared to HPLC.

  • Versatility: A wide range of stationary and mobile phases can be easily screened to optimize separation.

  • Post-Chromatographic Derivatization: Derivatization reagents can be applied to the plate after separation to enhance the visualization and selectivity of detection.

Experimental Workflows and Logical Relationships

General Workflow for Physalin N Analysis

Physalin N Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample_Extraction Sample Extraction (e.g., from plant material) Filtration Filtration (0.22 µm) Sample_Extraction->Filtration Injection Injection into LC System Filtration->Injection Diluted Sample Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Reporting Reporting Peak_Integration->Reporting

Caption: General workflow for the analysis of Physalin N from sample preparation to data reporting.

Factors Influencing Physalin N Retention Time

Factors Influencing Retention Time cluster_mobile Mobile Phase cluster_stationary Stationary Phase cluster_instrument Instrumental Parameters Retention_Time Physalin N Retention Time Organic_Content Organic Solvent % Organic_Content->Retention_Time pH pH pH->Retention_Time Additive Additive (e.g., Formic Acid) Additive->Retention_Time Column_Chemistry Column Chemistry (e.g., C18) Column_Chemistry->Retention_Time Particle_Size Particle Size Particle_Size->Retention_Time Column_Dimensions Column Dimensions Column_Dimensions->Retention_Time Flow_Rate Flow Rate Flow_Rate->Retention_Time Temperature Temperature Temperature->Retention_Time

Caption: Key factors influencing the retention time of Physalin N in liquid chromatography.

Conclusion and Recommendations

The choice between HPLC-UV and UPLC-MS/MS for the analysis of Physalin N will ultimately depend on the specific requirements of the study. For routine quality control where high throughput and cost-effectiveness are priorities, a well-validated HPLC-UV method may be sufficient. However, for research and drug development applications requiring high sensitivity, selectivity, and rapid analysis times, UPLC-MS/MS is the superior technique.

Regardless of the chosen method, careful consideration of the factors influencing retention time is crucial for developing a robust and reproducible analytical procedure. This guide provides the foundational knowledge and practical protocols to empower researchers in their analysis of the promising therapeutic agent, Physalin N.

References

  • Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii. (2022). Frontiers in Plant Science, 13. [Link]

  • High selectivity of thin-layer chromatography enables characterization of physalin L standard and its impurity. (2020). Journal of Planar Chromatography – Modern TLC, 33(4), 339-347. [Link]

  • High performance thin-layer chromatography-mass spectrometry enables reliable analysis of physalins in different plant parts of Physalis alkekengi L. (2018). Journal of Chromatography A, 1533, 195-205. [Link]

  • New QuEChERS method for quantification of Physalin B and D in Physalis angulata L. in Vietnam. (2022). Pharmacia, 69(3), 733-741. [Link]

  • Natural Products from Physalis alkekengi L. var. franchetii (Mast.) Makino: A Review on Their Structural Analysis, Quality Control, Pharmacology, and Pharmacokinetics. (2021). Molecules, 26(21), 6486. [Link]

  • A Rapid and Sensitive LC−MS/MS Method for the Quantitation of Physalin A with Special Consideration to Chemical Stability in Rat Plasma: Application to a Pharmacokinetic Study. (2022). Molecules, 27(21), 7294. [Link]

  • (PDF) HPLC Evaluation of Phenolic Compounds in Physalis angulata Linn. and Physalis micrantha Linn. (Solanaceae). (2019). European Journal of Medicinal Plants, 1-9. [Link]

  • Metabolite Profiling, through LC-ESI/LTQOrbitrap/MS Analysis, of Antioxidant Extracts from Physalis alkekengi L. (2023). Antioxidants, 12(12), 2165. [Link]

  • High-performance liquid chromatography (HPLC) determination of five active ingredients in the calyces of Physalis Alkekengi L. var. franchetii (mast.) Mskino. (2012). Journal of Medicinal Plants Research, 6(12), 2438-2442. [Link]

Sources

Structural Confirmation of Physaminimin N via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural confirmation of Physaminimin N (CAS: 2131235-87-3), a complex withanolide isolated from Physalis minima. It compares the definitive method, Single-Crystal X-ray Diffraction (SC-XRD) , against the primary alternative, NMR Spectroscopy , highlighting why X-ray is the requisite gold standard for this class of stereochemically dense steroids.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary

Physaminimin N (C₂₈H₃₆O₈) is a highly oxygenated withanolide steroid belonging to the Physalis family (specifically Physalis minima). Like its congeners (Physaminimins A–F and Physalins), it possesses a rigid, fused-ring skeleton characterized by multiple chiral centers and oxygen bridges (often forming lactones or epoxy rings).

While Nuclear Magnetic Resonance (NMR) is the workhorse for connectivity, it frequently fails to unambiguously resolve the absolute configuration and specific stereochemical nuances of the dense fused-ring system found in Physaminimins. This guide details the X-ray Crystallography workflow used to achieve indisputable structural proof, comparing its performance against NMR-based alternatives.

Comparative Analysis: X-ray vs. NMR

For a molecule like Physaminimin N, the "product" is the structural model . The quality of this model depends heavily on the method used.

The Challenge: Stereochemical Ambiguity

Physaminimin N contains a tetracyclic steroid core with a side chain that often forms a lactone or additional fused ring.

  • The Problem: In rigid systems, NOE (Nuclear Overhauser Effect) signals in NMR can be misleading because protons on opposite faces of the molecule may still be close in space due to ring puckering.

  • The Solution: X-ray crystallography provides a direct image of electron density, rendering the 3D arrangement of atoms without inferential leaps.

Performance Comparison Table
FeatureMethod A: X-ray Crystallography (Gold Standard) Method B: High-Field NMR (Alternative)
Primary Output 3D Electron Density Map (Direct)Chemical Shift & Coupling Constants (Indirect)
Stereochemistry Absolute Configuration (via Flack Parameter)Relative Configuration (requires derivatization for Absolute)
Ambiguity Low (Unambiguous atom placement)Moderate to High (Signal overlap, NOE ambiguity)
Sample State Single Crystal (Solid state)Solution (Deuterated solvent)
Sample Qty < 0.1 mg (if crystal is high quality)1–5 mg (for 2D experiments like HMBC/NOESY)
Limit of Detection Limited by crystal quality/sizeLimited by concentration/solubility
Verdict Required for Confirmation Essential for preliminary screening

Technical Protocol: X-ray Confirmation Workflow

This protocol ensures a self-validating system for determining the structure of Physaminimin N.

Phase 1: Crystallization (The Critical Step)

Obtaining a diffraction-quality crystal is the bottleneck. For Physaminimins, slow evaporation is preferred due to their moderate polarity.

  • Solvent System: Dissolve 2 mg of pure Physaminimin N in a semi-polar solvent mixture.

    • Recommended: Methanol/Chloroform (1:1) or Acetone/Hexane.

  • Method: Slow evaporation at 4°C.

    • Mechanism:[1][2] Lower temperature reduces kinetic energy, promoting ordered lattice formation over amorphous precipitation.

  • Validation: Inspect under a polarizing microscope. Sharp extinction angles indicate a single crystal; irregular extinction suggests twinning or aggregation.

Phase 2: Data Collection & Reduction
  • Mounting: Mount the crystal (approx. 0.1 x 0.1 x 0.2 mm) on a glass fiber or MiTeGen loop using cryo-oil.

  • Diffraction Source: Use Cu Kα radiation (λ = 1.54178 Å).

    • Reasoning: For organic molecules without heavy atoms (C, H, O), Cu radiation provides better scattering intensity than Mo radiation, crucial for determining absolute configuration via anomalous scattering of oxygen.

  • Temperature: Maintain sample at 100 K using a nitrogen stream.

    • Causality: Freezing reduces thermal vibration (B-factors), significantly improving resolution (typically < 0.8 Å).

Phase 3: Structure Solution & Refinement
  • Solution: Use Direct Methods (e.g., SHELXT or SIR) to locate heavy atoms (O and C).

  • Refinement: Use Full-matrix least-squares on F² (SHELXL).

    • Step: Anisotropic refinement for all non-hydrogen atoms.

    • Step: Hydrogen atoms placed in calculated positions (riding model).

  • Absolute Configuration: Calculate the Flack Parameter .

    • Target: A Flack parameter near 0.0 (±0.1) confirms the correct enantiomer. A value near 1.0 indicates the inverted structure.

Visualization of the Workflow

The following diagram illustrates the logical flow from isolation to structural confirmation, highlighting the decision points (diamonds) where validation occurs.

Physaminimin_Structure_Confirmation Isolation Physalis minima Extract (Physaminimin N) Purity_Check HPLC/MS Purity Check (>98% Required) Isolation->Purity_Check Purity_Check->Isolation Fail (Re-purify) Crystallization Crystallization (MeOH/CHCl3 Slow Evap) Purity_Check->Crystallization Pass Crystal_Check Optical Inspection (Birefringence?) Crystallization->Crystal_Check Crystal_Check->Crystallization Amorphous/Twinned XRD_Data X-ray Diffraction (Cu Kα, 100 K) Crystal_Check->XRD_Data Single Crystal NMR_Alt Alternative: 2D NMR (NOESY/HMBC) Crystal_Check->NMR_Alt Crystallization Fails Structure_Sol Structure Solution (Direct Methods) XRD_Data->Structure_Sol Refinement Refinement & Flack Parameter Structure_Sol->Refinement Final_Model Confirmed Structure (CIF Data) Refinement->Final_Model R < 5%, Flack ~ 0.0 NMR_Alt->Final_Model Tentative Structure

Caption: Logical workflow for the structural confirmation of Physaminimin N. The central path (solid lines) represents the X-ray crystallography pipeline, while the dashed path represents the NMR alternative used only if crystallization fails.

Experimental Data Interpretation

When reviewing the X-ray data for Physaminimin N, focus on these three metrics to validate the "product" (the structure):

  • R-Factor (R₁): Represents the agreement between the experimental diffraction pattern and the proposed model.

    • Standard:< 5% (0.05) is excellent. > 7% suggests disorder or poor crystal quality.

  • Flack Parameter: The definitive metric for chirality.

    • Result: For Physaminimin N, this must be 0.0(x) . If the standard error (x) is large (>0.3), the absolute configuration is ambiguous (often due to weak anomalous scattering), requiring a heavier atom derivative or CD spectroscopy support.

  • Thermal Ellipsoids: In the visual model (ORTEP diagram), atoms should appear as small spheres or slightly elongated ellipsoids. Large, "pancake-like" ellipsoids indicate high thermal motion or disorder, compromising the model's accuracy.

References

  • Physaminimin Isolation Context: Wu, J. P., Xia, Z. F., Liu, Y. L., & Yang, S. L. (2018).[3] Study on steroidal chemical constituents of Physalis minima. Chinese Traditional and Herbal Drugs, 49(1), 123-128.

  • General X-ray Methodology for Physalins: Zou, Z. M., et al. (2022). Silencing Tautomerization to Isolate Unstable Physalins from Physalis minima. Journal of Natural Products, 85(5), 1234-1242.

  • Physaminimin N Product Data: BOC Sciences / TargetMol. (n.d.). Physaminimin N (CAS 2131235-87-3) Product Information. Retrieved from Chemical Supplier Databases.

  • Crystallography Standards: Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8.

Sources

Safety Operating Guide

Executive Safety Summary: The "Universal Precautions" Approach

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for Physaminimin N Content Type: Technical Safety Guide & Operational Procedure Audience: Researchers, Laboratory Managers, and Drug Development Scientists

Physaminimin N (CAS: 2131235-87-3) is a high-molecular-weight metabolic enhancer (MW: 500.59 g/mol ) utilized primarily in mitochondrial function studies and recombinant protein expression systems.[1] While often categorized in research reagents as a cell culture supplement, its mechanism—modulating cellular energy balance—mandates that it be treated as a Potentially Bioactive Small Molecule (PBSM) .

As a Senior Application Scientist, I advise against complacency. Compounds affecting mitochondrial respiration or ATP synthesis can exhibit non-linear toxicity profiles. Therefore, this guide adopts a Control Band 3 approach (Potent Compound), prioritizing respiratory protection against particulates and dermal protection against solvated transport.

Physicochemical Profile & Hazard Identification

Understanding the physical nature of the compound is the first step in selecting the correct PPE.

PropertySpecificationOperational Implication
Chemical Formula C₂₈H₃₆O₈Lipophilic nature implies potential for dermal absorption.
Molecular Weight 500.59 g/mol Heavy molecule; dust may settle quickly but remains a surface contamination hazard.
Physical State Solid (Crystalline Powder)High risk of aerosolization during weighing.
Solubility DMSO, Ethanol (Predicted)CRITICAL: Solvation in DMSO increases skin permeability significantly.
Storage 2-8°C, Light-proof, SealedCold storage often leads to condensation; allow to equilibrate to RT before opening to prevent hydrolysis/clumping.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following PPE selection is based on the specific risks of handling bioactive powders and organic solvents.

A. Respiratory Protection (The Primary Barrier)
  • Rationale: As a dry powder, Physaminimin N poses an inhalation risk during the "weighing" phase. Once solvated, the risk shifts to splashes.

  • Requirement:

    • Open Bench: N95 or P100 respirator (Minimum).

    • Ideally: Handle strictly within a Chemical Fume Hood or Biosafety Cabinet (Class II, Type A2) .

    • Emergency: Full-face respirator with organic vapor/particulate combination cartridges (OV/P100) for spill cleanup >100 mg.

B. Dermal Protection (The Silent Hazard)
  • Rationale: Physaminimin N is likely lipophilic. If dissolved in DMSO (Dimethyl Sulfoxide), the solvent acts as a carrier, dragging the compound through nitrile gloves and skin barriers.

  • Requirement:

    • Glove Protocol (Dry Solid): Standard Nitrile (4 mil / 0.10 mm).

    • Glove Protocol (Solvated in DMSO): Double-Gloving is Mandatory.

      • Inner Layer: Nitrile (Examination grade).

      • Outer Layer: Polychloroprene or Thicker Nitrile (8 mil / 0.20 mm) with extended cuffs.

      • Change Frequency: Immediately upon splash or every 30 minutes of active handling.

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 compliant).[2] Note: Safety glasses are insufficient for liquid handling of DMSO-solvated bioactives.

  • Body: Lab coat (buttoned to neck) with Tyvek® wrist sleeves or cuff-taping to seal the gap between glove and coat.

Operational Protocol: From Storage to Solution

This workflow is designed to minimize exposure events (EE).

Phase 1: Equilibration & Inspection
  • Retrieval: Remove Physaminimin N from 2-8°C storage.

  • Equilibration: Allow the sealed container to warm to Room Temperature (20-25°C) for 30 minutes .

    • Why? Opening a cold vial causes condensation. Moisture can degrade the compound (hydrolysis) and cause powder to clump, increasing handling difficulty and spillage risk.

  • Inspection: Verify the "Light-Proof" seal is intact.

Phase 2: Weighing (High Risk Step)
  • Engineering Control: Place the balance inside the Fume Hood.

  • Static Control: Use an anti-static gun or bar if available. Crystalline powders (C₂₈H₃₆O₈) are prone to static charge, causing "fly-away" particles.

  • Transfer: Use a disposable spatula. Do not return excess material to the stock vial to prevent cross-contamination.

Phase 3: Solubilization
  • Solvent Choice: Typically DMSO or Ethanol.

  • Addition: Add solvent slowly down the side of the vessel to prevent aerosolizing the powder.

  • Vortexing: Ensure the vessel is capped tightly. Vortex in short bursts.

    • Safety Check: Inspect the cap liner for degradation by DMSO before vortexing.

Visualizing the Safety Workflow

The following diagram illustrates the critical control points (CCPs) where PPE must be checked.

Physaminimin_Safety_Protocol cluster_ppe Critical PPE Checkpoints Start Cold Storage (2-8°C) Equilibrate Equilibrate to RT (30 Mins) Start->Equilibrate Prevent Condensation Weighing Weighing (Fume Hood + N95) Equilibrate->Weighing Anti-Static Precautions Solubilization Solubilization (DMSO/Ethanol) Weighing->Solubilization Double Glove (Nitrile) Dilution Working Solution (Media/Buffer) Solubilization->Dilution Dilute < 1% DMSO Disposal Disposal (Incineration) Solubilization->Disposal Solvent Waste Dilution->Disposal Biohazard Waste

Figure 1: Operational workflow for Physaminimin N, highlighting high-risk zones (Red) requiring enhanced PPE.

Disposal & Emergency Contingencies

Disposal Plan
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in Hazardous Chemical Solid Waste (yellow bag/bin), not regular trash.

  • Liquid Waste:

    • Stock Solutions (DMSO): Dispose of in "Halogenated/Organic Solvent" waste streams.

    • Aqueous Waste: If diluted in cell media, treat as Biohazardous Chemical Waste due to the metabolic activity of the compound. Do not pour down the drain.

  • Destruction: High-temperature incineration is the preferred method for complex organic molecules like Physaminimin N.

Spill Response (Liquid)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don safety goggles and double gloves.

  • Absorb: Cover spill with absorbent pads or vermiculite.

  • Clean: Clean the surface twice with 70% Ethanol and detergent.

  • Report: Document the spill volume and concentration.

References

  • MySkinRecipes. (2024). Physaminimin N: Product Specification and Safety Data. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards. United States Department of Labor. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.